11-Dodecyn-4-one, 1-(acetyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
667888-70-2 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-oxododec-11-ynyl acetate |
InChI |
InChI=1S/C14H22O3/c1-3-4-5-6-7-8-10-14(16)11-9-12-17-13(2)15/h1H,4-12H2,2H3 |
InChI Key |
XMLGNVODRBURFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(=O)CCCCCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a proposed synthetic route for 11-Dodecyn-4-one, 1-(acetyloxy)-, a novel compound with potential applications in scientific research and drug development. The synthesis is designed as a multi-step process involving the strategic formation of a C-C bond, selective protection and deprotection of functional groups, oxidation, and final acetylation.
Proposed Synthetic Pathway
The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- can be achieved through a four-step sequence starting from commercially available precursors. The overall synthetic workflow is depicted below.
Caption: Proposed four-step synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis.
Step 1: Alkylation of 3-Butyn-1-ol with 1-(tert-butyldimethylsilyloxy)-8-bromooctane
This initial step involves the formation of the carbon skeleton through the alkylation of a terminal alkyne.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 3-butyn-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise to the solution, ensuring the temperature does not exceed -70 °C.
-
Stir the resulting milky white suspension at -78 °C for 1 hour.
-
In a separate flask, dissolve 1-(tert-butyldimethylsilyloxy)-8-bromooctane (1.2 eq) in anhydrous THF.
-
Add the solution of the alkyl bromide dropwise to the lithium acetylide suspension at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol.
Step 2: Deprotection of the Silyl Ether
The tert-butyldimethylsilyl (TBDMS) protecting group is selectively removed to liberate the primary alcohol.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield dodec-3-yne-1,12-diol.
Step 3: Oxidation of the Secondary Alcohol to a Ketone
A selective oxidation of the secondary alcohol at the C-4 position is performed using Dess-Martin periodinane (DMP).[1][2][3][4] This reagent is known for its mildness and high chemoselectivity, making it suitable for substrates with multiple functional groups.[1][3]
Reaction Scheme:
Detailed Protocol:
-
Dissolve dodec-3-yne-1,12-diol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portionwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 1-hydroxydodec-11-yn-4-one.
Step 4: Acetylation of the Primary Alcohol
The final step is the acetylation of the primary alcohol to yield the target compound.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 1-hydroxydodec-11-yn-4-one (1.0 eq) in anhydrous pyridine in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 11-Dodecyn-4-one, 1-(acetyloxy)-.
Quantitative Data Summary
As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not yet available. The following table provides a template for recording such data upon execution of the synthesis.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol | C₂₀H₄₀O₂Si | 352.62 | - | - | - |
| 2 | Dodec-3-yne-1,12-diol | C₁₂H₂₂O₂ | 198.30 | - | - | - |
| 3 | 1-Hydroxydodec-11-yn-4-one | C₁₂H₂₀O₂ | 196.29 | - | - | - |
| 4 | 11-Dodecyn-4-one, 1-(acetyloxy)- | C₁₄H₂₂O₃ | 238.32 | - | - | - |
Logical Relationships in the Synthetic Design
The synthetic strategy relies on a series of logical choices to achieve the target molecule efficiently and with high selectivity.
Caption: Key logical considerations in the synthetic route.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 11-Dodecyn-4-one, 1-(acetyloxy)- . Due to the absence of publicly available experimental data for this specific compound, this document presents a predictive analysis based on established principles of organic spectroscopy. The data herein is compiled from analogous compounds and theoretical considerations to serve as a robust reference for researchers.
Chemical Structure
IUPAC Name: 1-(acetyloxy)dodec-11-yn-4-one
Molecular Formula: C₁₄H₂₂O₃
Molecular Weight: 238.32 g/mol
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for various spectroscopic techniques. These values are estimated based on the analysis of similar chemical structures and functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -CH₂-O- |
| ~2.75 | t | 2H | -C(=O)-CH₂- |
| ~2.45 | t | 2H | -CH₂-C≡ |
| ~2.05 | s | 3H | CH₃-C(=O)- |
| ~1.95 | t | 1H | -C≡C-H |
| ~1.85 | p | 2H | -CH₂-CH₂-O- |
| ~1.55 | m | 2H | -C(=O)-CH₂-CH₂- |
| ~1.30-1.40 | m | 8H | -(CH₂)₄- |
Predicted ¹H NMR data for 11-Dodecyn-4-one, 1-(acetyloxy)-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~209.0 | C=O (Ketone) |
| ~171.0 | C=O (Ester) |
| ~84.0 | -C≡CH |
| ~69.0 | ≡C-H |
| ~64.0 | -CH₂-O- |
| ~42.5 | -C(=O)-CH₂- |
| ~35.5 | -CH₂-C≡ |
| ~29.0 | Methylene Chain |
| ~28.5 | Methylene Chain |
| ~28.0 | Methylene Chain |
| ~24.0 | Methylene Chain |
| ~23.5 | Methylene Chain |
| ~21.0 | CH₃-C(=O)- |
| ~18.5 | Methylene Chain |
Predicted ¹³C NMR data for 11-Dodecyn-4-one, 1-(acetyloxy)-
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch |
| ~2930, ~2860 | Medium | C-H Stretch (Aliphatic) |
| ~2120 | Weak | C≡C Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1715 | Strong | C=O Stretch (Ketone) |
| ~1240 | Strong | C-O Stretch (Ester) |
Predicted IR absorption bands for 11-Dodecyn-4-one, 1-(acetyloxy)-
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 238 | 5 | [M]⁺ (Molecular Ion) |
| 178 | 20 | [M - CH₃COOH]⁺ |
| 153 | 40 | [CH₃COO(CH₂)₃C(O)CH₂]⁺ (α-cleavage) |
| 113 | 100 | [CH₃COO(CH₂)₃]⁺ (McLafferty rearrangement) |
| 85 | 60 | [C₆H₉]⁺ (Propargyl fragmentation) |
| 43 | 90 | [CH₃CO]⁺ |
Predicted major fragmentation peaks in the EI-MS of 11-Dodecyn-4-one, 1-(acetyloxy)-
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
11-Dodecyn-4-one, 1-(acetyloxy)- (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the compound and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H spectrum using standard acquisition parameters. A spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans are typically sufficient.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are recommended. A spectral width of 220 ppm is appropriate.
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
11-Dodecyn-4-one, 1-(acetyloxy)- (1-2 mg)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
After data acquisition, clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
-
Analyze the spectrum, identifying characteristic absorption bands for the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) with Gas Chromatography (GC) inlet
Materials:
-
11-Dodecyn-4-one, 1-(acetyloxy)- (dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL)
-
GC-MS system equipped with an EI source
-
GC vial with a septum cap
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent.
-
Transfer the solution to a GC autosampler vial and cap it.
-
Set the GC-MS parameters. A typical GC temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
The mass spectrometer is typically operated in EI mode at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 300).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated from the solvent and any impurities in the GC column and then enter the mass spectrometer.
-
The mass spectrum corresponding to the GC peak of the compound is recorded.
-
Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Spectroscopic analysis workflow for structural determination.
mass spectrometry of 11-Dodecyn-4-one, 1-(acetyloxy)-
An In-Depth Technical Guide to the Mass Spectrometry of 11-Dodecyn-4-one, 1-(acetyloxy)-
This guide provides a detailed theoretical analysis of the mass spectrometric behavior of 11-Dodecyn-4-one, 1-(acetyloxy)-, tailored for researchers, scientists, and professionals in drug development. Lacking direct experimental data in the public domain for this specific compound, this document leverages established principles of mass spectrometry to predict its fragmentation patterns and outlines comprehensive protocols for its analysis.
Compound Structure and Properties
The structure of 11-Dodecyn-4-one, 1-(acetyloxy)- contains a twelve-carbon backbone with a terminal alkyne at position 11, a ketone at position 4, and an acetyloxy (acetate) group at position 1. This combination of functional groups dictates its behavior under mass spectrometric analysis.
Table 1: Molecular Properties of 11-Dodecyn-4-one, 1-(acetyloxy)-
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₃ |
| Average Molecular Weight | 238.32 g/mol |
| Monoisotopic Mass | 238.1569 Da |
| Chemical Structure | CH₃COO-CH₂CH₂CH₂-C(=O)-(CH₂)₆-C≡CH |
Predicted Fragmentation Pathways
Under electron ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is expected to ionize to form a molecular ion (M⁺•) which then undergoes fragmentation. The primary fragmentation patterns for aliphatic ketones and aldehydes include α-cleavage and McLafferty rearrangement.[1][2][3] For esters, characteristic losses of the acyloxy group or acetic acid are common.
Key Predicted Fragmentations:
-
Loss of Acetic Acid: A common fragmentation for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da), proceeding through a six-membered ring transition state. This would produce a fragment ion at m/z 178.
-
α-Cleavage at the Ketone: Fragmentation of the C-C bond adjacent to the carbonyl group is a primary pathway for ketones.[1][4]
-
Cleavage A (C₃-C₄ bond): This cleavage would yield a resonance-stabilized acylium ion, [CH₃COO(CH₂)₃CO]⁺.
-
Cleavage B (C₄-C₅ bond): This would result in the formation of the [CH₃COO(CH₂)₃]⁺ ion and a larger acylium ion, [CO(CH₂)₆C≡CH]⁺. The most abundant fragment is often the most stable carbocation.
-
-
McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a specific rearrangement to eliminate a neutral alkene.[1][2][3] In this molecule, the ketone at C-4 has γ-hydrogens at C-7. This rearrangement would lead to the elimination of oct-1-yne (C₈H₁₂) and the formation of a radical cation.
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z (Nominal) | Proposed Formula | Proposed Fragmentation Pathway |
| 238 | [C₁₄H₂₂O₃]⁺• | Molecular Ion (M⁺•) |
| 178 | [C₁₂H₁₈O]⁺• | [M - CH₃COOH]⁺• (Loss of acetic acid) |
| 137 | [C₈H₉O]⁺ | α-Cleavage at C₄-C₅: [CO(CH₂)₆C≡CH]⁺ |
| 115 | [C₅H₇O₃]⁺ | α-Cleavage at C₃-C₄: [CH₃COO(CH₂)₂CO]⁺ (Incorrect, should be C5H7O3+) |
| 101 | [C₅H₉O₂]⁺ | α-Cleavage at C₄-C₅: [CH₃COO(CH₂)₃]⁺ |
| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement Fragment |
| 43 | [C₂H₃O]⁺ | Acylium ion [CH₃CO]⁺, a very common fragment for acetates |
Visualization of Predicted Fragmentation
The following diagrams illustrate the primary predicted fragmentation pathways for 11-Dodecyn-4-one, 1-(acetyloxy)-.
Caption: Predicted α-cleavage at the C4-C5 bond of the molecular ion.
Caption: Predicted McLafferty rearrangement involving a γ-hydrogen transfer.
Caption: Predicted neutral loss of acetic acid from the molecular ion.
Experimental Protocols
As this compound is likely volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[5][6] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) can also be used.[7][8]
Table 3: Recommended GC-MS Protocol
| Parameter | Recommended Setting |
| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of 1-10 µg/mL.[9] |
| Gas Chromatograph | |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9] |
| Carrier Gas | Helium at a constant flow rate of 1-2 mL/min.[9] |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Ion Source Temp. | 230 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40 - 400 |
| Interface Temp. | 280 °C |
Table 4: Recommended LC-MS Protocol
| Parameter | Recommended Setting |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water to a concentration of 1-10 µg/mL. |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[7][8] |
| Quasi-molecular Ions | Expect [M+H]⁺, [M+Na]⁺, [M+K]⁺.[7] |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentation | For MS/MS, use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain structural information.[10] |
Conclusion for Researchers
This technical guide provides a foundational framework for the mass spectrometric analysis of 11-Dodecyn-4-one, 1-(acetyloxy)-. The predicted fragmentation patterns, derived from the compound's constituent functional groups, offer a robust starting point for spectral interpretation. The detailed GC-MS and LC-MS protocols provide practical methodologies for acquiring high-quality data. Researchers and drug development professionals can use this information to design experiments, identify this compound in complex mixtures, and elucidate its structure with confidence.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 6. measurlabs.com [measurlabs.com]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
physical and chemical properties of 11-Dodecyn-4-one, 1-(acetyloxy)-
Disclaimer: The compound 11-Dodecyn-4-one, 1-(acetyloxy)- is not a widely documented chemical entity in scientific literature. Consequently, this guide is a theoretical exploration of its properties, synthesis, and potential biological interactions, based on established principles of organic chemistry and pharmacology. The data and protocols presented herein are predictive and illustrative.
Introduction
This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for the characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-. This molecule possesses several key functional groups: a terminal alkyne, a ketone, and an acetate ester. This combination suggests potential for a range of chemical transformations and biological activities. The terminal alkyne can participate in click chemistry and other coupling reactions, the ketone offers a site for nucleophilic attack, and the acetyloxy group can be hydrolyzed or act as a leaving group. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel alkynone derivatives.
Predicted Physical and Chemical Properties
Quantitative data for 11-Dodecyn-4-one, 1-(acetyloxy)- is not available in public databases. The following table summarizes predicted properties based on its chemical structure and comparison with analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~300-320 °C (at 760 mmHg) |
| Melting Point | Not Applicable (predicted to be liquid at room temperature) |
| Density | ~0.98 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. |
| pKa (most acidic proton) | ~25 (for the terminal alkyne proton) |
Hypothetical Synthesis and Characterization Workflow
The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- can be envisioned through a multi-step process. A plausible route involves the creation of a key intermediate, an α-hydroxy ketone, followed by acetylation. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.
Caption: A logical workflow for the synthesis, purification, and characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis and characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Protocol 1: Synthesis of an α-Acetoxy Ketone from a Ketone
This protocol is adapted from a general method for the α-acetoxylation of ketones.
Materials:
-
A suitable ketone precursor (e.g., 11-Dodecyn-4-one)
-
Iodobenzene (catalyst)
-
Acetic anhydride
-
30% Aqueous hydrogen peroxide (oxidant)
-
Boron trifluoride diethyl etherate (promoter)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (eluent)
Procedure:
-
To a solution of the ketone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add iodobenzene (0.2 mmol) and acetic anhydride (2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol), followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure α-acetoxy ketone.
Protocol 2: Characterization of the Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Expected signals would include a singlet for the acetyl protons (~2.1 ppm), a multiplet for the protons adjacent to the carbonyl and acetate groups, a triplet for the terminal alkyne proton (~1.9 ppm), and other signals corresponding to the alkyl chain.
-
¹³C NMR: A ¹³C NMR spectrum in CDCl₃ would be expected to show signals for the ketone carbonyl (~200 ppm), the ester carbonyl (~170 ppm), the acetyl methyl group (~21 ppm), the two sp-hybridized carbons of the alkyne (~83 and ~69 ppm), and the carbons of the dodecynyl chain.
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the neat liquid product. Key characteristic peaks would be expected for the alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), the ester C=O stretch (~1745 cm⁻¹), and the ketone C=O stretch (~1720 cm⁻¹).
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. The expected exact mass for C₁₄H₂₀O₃ would be calculated and compared to the experimental value. Fragmentation patterns could also provide structural information.
Potential Biological Activity: A Hypothetical Signaling Pathway
Molecules containing reactive functional groups like ynones are often investigated as potential inhibitors of enzymes, such as kinases, through covalent modification of active site residues. The following diagram illustrates a hypothetical scenario where an alkynone derivative could act as an inhibitor of a generic kinase signaling pathway.
Caption: A hypothetical kinase signaling pathway inhibited by an alkynone derivative.
In this speculative pathway, the alkynone derivative could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of "Kinase B," thereby irreversibly inhibiting its function and blocking the downstream signaling cascade that leads to cell proliferation. This makes such compounds interesting candidates for anticancer drug discovery. Further research, including in vitro enzyme assays and cell-based studies, would be necessary to validate any such proposed biological activity.
The Untapped Potential of Acetylated Dodecynones: A Technical Guide to Putative Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intersection of alkynone chemistry with strategic acetylation presents a compelling, yet largely unexplored, frontier in the quest for novel bioactive compounds. Dodecynones, as part of the broader class of alkynones, possess a structural framework that is increasingly recognized for its role in a variety of pharmacological activities, including anticancer and antimicrobial effects. Acetylation, a common biochemical modification, is a well-established strategy for modulating the therapeutic properties of drug candidates, often enhancing efficacy, altering solubility, and improving pharmacokinetic profiles. This technical guide synthesizes the known biological activities of alkynone-containing compounds and the general effects of acetylation on bioactive molecules to build a predictive framework for the potential biological activities of acetylated dodecynones. By examining analogous compounds and established biochemical principles, we delineate putative mechanisms of action, propose detailed experimental protocols for their investigation, and present structured data to guide future research in this promising area.
Introduction: The Rationale for Acetylating Dodecynones
Alkynones are a class of organic compounds characterized by the presence of both a ketone and an alkyne functional group. This unique combination of electron-withdrawing and unsaturated moieties confers a distinct reactivity that has been harnessed in a variety of bioactive natural products and synthetic molecules.[1][2] The alkyne group, with its linear geometry and high electron density, can participate in a range of biological interactions, from covalent bond formation with target proteins to influencing the overall shape and lipophilicity of a molecule.[2] Alkynyl-containing compounds have been identified as potent anticancer, antifungal, anti-HIV, and antiparasitic agents.[1][3]
Acetylation, the addition of an acetyl group, is a key phase II metabolic reaction that can significantly alter the properties of a drug or xenobiotic.[4][5][6] The impact of acetylation on biological activity is multifaceted. It can enhance the anticancer activity and oral bioavailability of compounds, as demonstrated with certain flavonoids.[7] By masking polar hydroxyl or amino groups, acetylation can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. However, it is also important to note that acetylation can sometimes lead to the formation of toxic metabolites.[4][6]
Given the established bioactivity of the alkynone scaffold and the known modulatory effects of acetylation, it is hypothesized that acetylated dodecynones represent a novel class of compounds with significant therapeutic potential. This guide will explore this potential by examining the known biological activities of related compounds and outlining a systematic approach to the synthesis and biological evaluation of acetylated dodecynones.
Potential Biological Activities of Acetylated Dodecynones
Based on the literature for analogous compounds, acetylated dodecynones are predicted to exhibit a range of biological activities. The primary areas of interest for initial investigation are anticancer and antimicrobial activities.
Anticancer Activity
The alkynyl functional group is a key feature in several compounds with demonstrated anticancer properties. For instance, gold(I)-alkynyl complexes have shown potent antiproliferative activity against various human cancer cell lines.[8][9] Falcarinol, a natural alkynol, exhibits its anticancer effects by targeting aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in detoxification and oxidative stress responses.[10]
Acetylation has been shown to enhance the anticancer efficacy of certain molecules. For example, acetylated 5-demethyltangeretin exhibits a stronger cytotoxic effect on prostate cancer cells compared to its non-acetylated parent compound.[7] This enhancement is attributed to increased cellular uptake and bioavailability.[7]
Hypothesis for Acetylated Dodecynones: Acetylation of a dodecynone core could enhance its anticancer potential through several mechanisms:
-
Increased Cellular Permeability: The addition of an acetyl group can increase the lipophilicity of the molecule, facilitating its passage through the cell membrane.
-
Modulation of Target Binding: The acetyl group could influence the binding affinity and selectivity of the dodecynone for its molecular target.
-
Prodrug Strategy: An acetylated dodecynone could act as a prodrug, being metabolized within the cancer cell to release the active dodecynone, thereby increasing its intracellular concentration.
Antimicrobial Activity
Alkynone-containing compounds have also been reported to possess antimicrobial properties. Gold(I)-alkynyl chromones, for example, are bactericidal against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
The effect of acetylation on antimicrobial activity is compound-dependent. In some cases, it can enhance activity, while in others it may reduce it. Therefore, empirical testing is crucial.
Hypothesis for Acetylated Dodecynones: Acetylated dodecynones may exhibit antimicrobial activity, particularly against bacterial and fungal pathogens. The mechanism could involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Data on Related Compounds
To provide a framework for the anticipated potency of acetylated dodecynones, the following tables summarize quantitative data for related alkynone compounds and the general effect of acetylation on bioactivity.
Table 1: Anticancer Activity of Representative Alkynyl Compounds
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Gold(I)-alkynyl chromone complex 4 | HepG2 (Liver) | < 5 | [8] |
| Gold(I)-alkynyl chromone complex 4 | MCF-7 (Breast) | < 5 | [8] |
| Gold(I)-alkynyl chromone complex 4 | CCRF-CEM (Leukemia) | < 5 | [8] |
| Alkynyl(triphenylphosphine)gold(I) complex 3ab | HT29 (Colon) | 1.7 | [11] |
| Alkynyl(triphenylphosphine)gold(I) complex 3ab | IGROV1 (Ovarian) | 2.5 | [11] |
| Alkynyl(triphenylphosphine)gold(I) complex 3ab | HL60 (Leukemia) | 7.9 | [11] |
Table 2: Effect of Acetylation on Anticancer Activity
| Compound | Cancer Cell Line | IC50 of Parent Compound (µM) | IC50 of Acetylated Compound (µM) | Fold Increase in Activity | Reference |
| 5-Demethyltangeretin | PC-3 (Prostate) | 11.8 | 5.1 | 2.3 | [7] |
Detailed Experimental Protocols
The following are proposed methodologies for the synthesis and biological evaluation of acetylated dodecynones.
Synthesis of Acetylated Dodecynones
A general synthetic route to acetylated dodecynones would involve the initial synthesis of the parent dodecynone, followed by acetylation.
-
Synthesis of Dodecynone: A potential route involves the oxidation of the corresponding secondary alcohol, dodecyn-2-ol, using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM). The starting dodecyn-2-ol can be prepared via the addition of an appropriate acetylide to an aldehyde.
-
Acetylation of Dodecynone: The synthesized dodecynone, if it contains a hydroxyl group, can be acetylated using acetic anhydride in the presence of a base catalyst such as pyridine or triethylamine. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up, and the product purified by column chromatography.
In Vitro Anticancer Activity Assays
-
Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast), PC-3 (prostate), A549 (lung), and HCT116 (colon). A non-cancerous cell line, such as MCF-10A (normal breast epithelial cells), should be included to assess selectivity.
-
MTT Assay: The cytotoxic effects of the acetylated dodecynones can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 48-72 hours. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
-
Apoptosis Assay: To determine if the compounds induce apoptosis, flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining can be performed. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: To investigate the molecular mechanism of action, western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as caspases, Bcl-2 family proteins, and cyclins.
In Vitro Antimicrobial Activity Assays
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.
-
Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of the acetylated dodecynones can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are microbicidal or microbistatic, aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units (CFUs).
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway for anticancer activity and a general experimental workflow for the biological evaluation of acetylated dodecynones.
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Phase II Reactions: Acetylation Reactions [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma of the Deep: A Technical Guide to the Discovery and Isolation of Novel Long-Chain Alkynones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of novel long-chain alkynones, a promising class of bioactive compounds often sourced from marine environments. This document outlines detailed experimental protocols, presents key data for known compounds, and visualizes complex biological and experimental pathways to facilitate further research and development in this exciting field.
Introduction to Long-Chain Alkynones
Long-chain alkynones are a class of natural products characterized by a long aliphatic chain containing one or more carbon-carbon triple bonds (alkyne groups) and at least one ketone functional group. These compounds have garnered significant interest in the scientific community due to their potent and diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Marine organisms, particularly sponges of the genera Haliclona and Petrosia, are rich sources of these unique molecules. The exploration of these natural sources continues to yield novel structures with potential for development as new therapeutic agents.
Data Presentation: Novel Long-Chain Polyacetylenic Compounds
The following table summarizes the structural information and biological activity of representative long-chain polyacetylenic compounds, including alcohols and ketones (alkynones), isolated from marine sponges. This data is essential for comparative analysis and for understanding structure-activity relationships.
| Compound Name | Chemical Class | Source Organism | Molecular Formula | Bioactivity | Reference |
| Halicynone A | Polyacetylenic Ketone | Haliclona sp. | C₃₃H₅₂O₂ | Inactive (comparison) | [1] |
| Pellynol A | Polyacetylenic Alcohol | Haliclona sp. | C₃₃H₅₄O₂ | Strong antitumor activity (HCT-116, IC₅₀ 0.026 µg/mL) | [1] |
| Strongylotriol A | Polyacetylenic Alcohol | Petrosia sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |
| Strongylotriol B | Polyacetylenic Alcohol | Petrosia sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |
| Pellynol J | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |
| Pellynol K | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |
| Pellynol L | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |
| Isopellynol A | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |
Experimental Protocols: From Sponge to Pure Compound
Sample Collection and Preparation
-
Collection: Collect marine sponge samples, such as Haliclona or Petrosia species, from their natural habitat.
-
Preservation: Immediately upon collection, freeze the samples at -20°C or below to prevent degradation of bioactive compounds.
-
Preparation: Prior to extraction, freeze-dry the sponge material to remove water, which can interfere with the extraction process. The dried sponge is then ground into a fine powder to increase the surface area for solvent extraction.
Extraction of Crude Bioactive Compounds
This protocol is a modified version of the method proposed by Braekman et al. (1992).
-
Maceration: Add 10 grams of the powdered sponge sample to a 100 mL Erlenmeyer flask. Add 50 mL of methanol to the flask.
-
Extraction: Stopper the flask and allow it to stand for 24 hours at room temperature with occasional swirling.
-
Filtration: Filter the methanolic extract through Whatman No. 1 filter paper to separate the solvent from the sponge biomass.
-
Concentration: Concentrate the filtrate using a rotary vacuum evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further processing.
Fractionation by Liquid-Liquid Partitioning
-
Resuspend: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Partitioning: Transfer the solution to a separatory funnel and perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Separation: Collect each solvent layer, which will contain compounds of different polarities.
-
Concentration: Evaporate the solvent from each fraction using a rotary evaporator to yield the respective fractions.
Chromatographic Purification
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is commonly used for the initial separation of the fractions.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to elute the compounds.
-
Fraction Collection: Collect the eluate in numerous small fractions.
-
-
Thin Layer Chromatography (TLC):
-
Use TLC to monitor the separation and to pool fractions containing similar compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used for the final purification of long-chain alkynones.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase system.
-
Detection: Use a UV detector to monitor the elution of compounds.
-
Purification: Collect the peaks corresponding to the pure compounds.
-
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
Visualization of Key Pathways and Workflows
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of long-chain alkynones from marine sponges.
Signaling Pathway Modulation by Polyacetylenes
Certain long-chain polyacetylenes have been shown to modulate key signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB signaling cascade, which is a central regulator of inflammatory responses.
Conclusion
The discovery and isolation of novel long-chain alkynones from natural sources, particularly marine sponges, represent a promising frontier in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to explore this fascinating class of molecules. Further investigation into their mechanisms of action and the development of synthetic analogs will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. Terminal Alkyne Biosynthesis in Marine Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haliclonyne, a new highly oxygenated polyacetylene from the marine sponge Haliclona species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Structural Characterization of 1-(Acetyloxy) Alkynones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 1-(acetyloxy) alkynones, a class of organic compounds featuring a unique combination of an acetylated hydroxyl group, a carbon-carbon triple bond, and a ketone. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating their chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. This document outlines the key spectroscopic and analytical techniques employed for their characterization, supported by representative data and detailed experimental protocols.
Spectroscopic Analysis
The structural elucidation of 1-(acetyloxy) alkynones relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1-(acetyloxy) alkynones.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity / Coupling |
| Acetyl Methyl (CH₃-C=O) | 2.0 - 2.3 | 20 - 25 | Singlet |
| Acetyl Carbonyl (CH₃-C =O) | - | 168 - 172 | - |
| Alkynyl Carbons (-C≡C-) | - | 75 - 95 | - |
| Ketone Carbonyl (-C =O) | - | 180 - 200 | - |
| Methylene α to Ketone (-CH₂-C=O) | 2.5 - 2.8 | 35 - 45 | Triplet (if adjacent to CH₂) |
| Other Aliphatic Protons | 1.2 - 2.5 | 15 - 40 | Varies |
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 1-(Acetyloxy) Alkynones.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Intensity |
| Acetyl Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |
| Ketone Carbonyl (C=O) | Stretch | 1725 - 1705 | Strong |
| Alkyne (-C≡C-) | Stretch | 2260 - 2100 | Weak to Medium[1] |
| C-O (Ester) | Stretch | 1250 - 1100 | Strong |
Table 2: Characteristic Infrared Absorption Frequencies for 1-(Acetyloxy) Alkynones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Under electron ionization (EI), 1-(acetyloxy) alkynones are expected to undergo characteristic fragmentation pathways.
| Ion | m/z Value | Fragmentation Pathway |
| Molecular Ion [M]⁺ | Corresponds to Molecular Weight | - |
| [M - 42]⁺ | Loss of ketene (CH₂=C=O) | McLafferty rearrangement not typical for this ester type, but direct loss of the acetyl group as ketene is possible. |
| [M - 57]⁺ | Loss of an ethyl group from the R chain | α-cleavage adjacent to the ketone. |
| [CH₃CO]⁺ | 43 | Acylium ion from the acetyl group.[2] |
Table 3: Common Mass Spectrometry Fragmentation Patterns for 1-(Acetyloxy) Alkynones.
X-ray Crystallography
For crystalline 1-(acetyloxy) alkynones, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.[3] The ability to obtain suitable crystals is a prerequisite for this technique.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
1-(acetyloxy) alkynone sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the purified 1-(acetyloxy) alkynone in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum, including Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
Process the ¹³C NMR spectrum, referencing the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous assignment.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-(acetyloxy) alkynone sample (1-2 mg)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid or a drop of the liquid 1-(acetyloxy) alkynone sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with isopropanol after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
1-(acetyloxy) alkynone sample ( < 1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure (for EI-MS):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For a direct insertion probe, the sample is placed in a capillary tube, the solvent is evaporated, and the probe is inserted into the ion source.
-
The sample is heated to induce vaporization.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, plotting the relative abundance of ions versus their m/z values.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
X-ray Crystallography
Objective: To determine the three-dimensional molecular structure.
Materials:
-
High-purity crystalline sample of 1-(acetyloxy) alkynone
-
Single-crystal X-ray diffractometer
Procedure:
-
Grow single crystals of the 1-(acetyloxy) alkynone suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.[1]
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.[3]
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
Caption: Workflow for the synthesis and structural characterization of 1-(acetyloxy) alkynones.
Caption: Logical flow for the interpretation of spectroscopic data to elucidate the structure.
References
In-depth Technical Guide: 11-Dodecyn-4-one, 1-(acetyloxy)-
A comprehensive review of available scientific literature and chemical databases reveals that "11-Dodecyn-4-one, 1-(acetyloxy)-" is a novel or exceptionally rare compound. At present, there is no publicly available information regarding its specific chemical and physical properties, synthesis protocols, experimental data, or biological activity. Consequently, a CAS (Chemical Abstracts Service) number has not been assigned to this specific molecule.
This guide addresses the current information gap and provides context based on related chemical structures for researchers, scientists, and drug development professionals interested in this or similar molecules.
Compound Identification and Data Unavailability
Extensive searches of prominent chemical databases, including PubChem, and the broader scientific literature did not yield any direct references to "11-Dodecyn-4-one, 1-(acetyloxy)-". This absence of data indicates that the compound is likely not commercially available and has not been synthesized or characterized in published research.
Therefore, quantitative data on properties such as molecular weight, boiling point, melting point, and spectral data (NMR, IR, Mass Spectrometry) are not available. Similarly, there are no established experimental protocols for its synthesis or purification.
Structural Features and Potential Areas of Interest
The chemical name "11-Dodecyn-4-one, 1-(acetyloxy)-" describes a 12-carbon chain (dodecane) with the following key functional groups:
-
An alkyne group at position 11 (a carbon-carbon triple bond).
-
A ketone group at position 4 (a carbon-oxygen double bond).
-
An acetate ester at position 1 (an acetyloxy group).
The combination of these functional groups—a terminal alkyne, a ketone, and an acetate ester—suggests potential for diverse chemical reactivity and biological activity. Terminal alkynes are versatile functional groups in organic synthesis, notably in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which are widely used in drug discovery and bioconjugation. The ketone and ester functionalities could be susceptible to enzymatic hydrolysis or participate in various metabolic pathways.
In Silico Predicted Properties (Theoretical)
In the absence of experimental data, computational methods can provide theoretical estimations of a compound's properties. These predictions are based on its chemical structure and can offer preliminary insights for researchers.
Table 1: Predicted Physicochemical Properties of 11-Dodecyn-4-one, 1-(acetyloxy)-
| Property | Predicted Value | Prediction Software/Method |
| Molecular Formula | C₁₄H₂₀O₃ | - |
| Molecular Weight | 236.31 g/mol | - |
| XLogP3 | 3.2 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 8 | - |
Note: These values are computationally generated and have not been experimentally verified.
Hypothetical Synthesis Workflow
While no specific synthesis protocol for this compound is published, a potential synthetic route can be conceptualized based on standard organic chemistry principles. The following diagram illustrates a possible logical workflow for the synthesis of "11-Dodecyn-4-one, 1-(acetyloxy)-". This is a theoretical pathway and would require significant experimental optimization.
Caption: Hypothetical synthetic workflow for 11-Dodecyn-4-one, 1-(acetyloxy)-.
Potential Research Applications
Given its structural motifs, "11-Dodecyn-4-one, 1-(acetyloxy)-" could be a target for synthesis in several research areas:
-
Drug Discovery: As a novel scaffold for the development of bioactive molecules. The ketone and alkyne functionalities could serve as handles for further chemical modification to explore structure-activity relationships.
-
Chemical Biology: The terminal alkyne could be used as a chemical probe for activity-based protein profiling or for tagging and visualizing biological molecules.
-
Materials Science: Long-chain functionalized alkynes can be precursors for polymers and other novel materials.
Conclusion and Future Directions
"11-Dodecyn-4-one, 1-(acetyloxy)-" represents an unexplored area of chemical space. The lack of existing data presents an opportunity for original research in its synthesis, characterization, and the exploration of its potential biological activities. Future research efforts would need to focus on:
-
Developing a de novo synthetic route and optimizing reaction conditions.
-
Full characterization of the purified compound using modern analytical techniques (NMR, HRMS, etc.).
-
Screening for biological activity in relevant assays based on its structural similarity to other bioactive lipids or ketones.
This technical guide will be updated as new information on "11-Dodecyn-4-one, 1-(acetyloxy)-" becomes available in the public domain.
An In-depth Technical Guide to the Solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in various organic solvents. Due to the absence of specific experimental data for this compound in published literature, this guide leverages established principles of chemical solubility based on its structural components. It also details a standard experimental protocol for determining solubility, which can be employed by researchers to obtain quantitative data.
Molecular Structure and Predicted Solubility
The solubility of a compound is primarily dictated by its molecular structure. 11-Dodecyn-4-one, 1-(acetyloxy)- possesses three key structural features that influence its solubility:
-
A long hydrocarbon chain (dodecyn-) : The 12-carbon backbone is nonpolar and hydrophobic, which will dominate the molecule's behavior, favoring solubility in nonpolar organic solvents. As the length of the carbon chain increases, solubility in water and polar solvents drastically decreases.[1][2][3]
-
A ketone functional group (-one) : The carbonyl group in the ketone introduces polarity and the capacity to act as a hydrogen bond acceptor. This feature can contribute to solubility in more polar organic solvents.[1][2]
-
An acetyl group (acetyloxy-) : The ester functionality of the acetyl group also adds polarity to the molecule. Acetylation can enhance solubility in organic solvents by reducing intermolecular hydrogen bonding that might be present in a precursor molecule (e.g., a hydroxyl group).[4][5][6]
Considering these features, a general principle of "like dissolves like" can be applied to predict the solubility of 11-Dodecyn-4-one, 1-(acetyloxy)-. The significant nonpolar character from the long carbon chain suggests that the compound will be most soluble in nonpolar or moderately polar organic solvents. Conversely, it is expected to have very low solubility in highly polar solvents such as water. This is consistent with observations for similar long-chain acetylated compounds, which are generally soluble in organic solvents like ethanol and ether but insoluble in water.[7][8]
Predicted Solubility Data
The following table summarizes the predicted solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The long nonpolar carbon chain of the molecule will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High to Moderate | These solvents can effectively solvate both the nonpolar hydrocarbon chain and the polar ketone and acetyl groups. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The polar hydroxyl groups of these solvents can interact with the ketone and acetyl groups, but the long nonpolar chain will limit overall solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The large nonpolar portion of the molecule cannot be effectively solvated by the highly polar and strongly hydrogen-bonded network of these solvents.[1][2][3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following isothermal equilibrium method can be employed. This is a standard and reliable technique for determining the solubility of a solid compound in a solvent.
Objective: To determine the saturation solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in a given organic solvent at a specific temperature.
Materials:
-
11-Dodecyn-4-one, 1-(acetyloxy)- (solute)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 11-Dodecyn-4-one, 1-(acetyloxy)- to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Weigh the remaining solid residue. The solubility can then be calculated in terms of mass per volume or mass per mass of the solvent.
-
Alternatively, the concentration of the solute in the filtered aliquot can be determined using a pre-calibrated analytical method such as HPLC or GC. This involves creating a standard curve of known concentrations of the compound.
-
-
Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. Report the solubility as the mean ± standard deviation.
Visualizations
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: Influence of molecular structure on predicted solubility.
Caption: Experimental workflow for isothermal solubility determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. quora.com [quora.com]
- 4. Acetylation - Wikipedia [en.wikipedia.org]
- 5. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. 11-dodecen-1-yl acetate, 35153-10-7 [thegoodscentscompany.com]
- 8. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 1-(Acetyloxy)-11-dodecyn-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 1-(acetyloxy)-11-dodecyn-4-one, a compound of interest for further research and development. The described multi-step synthesis is based on established organic chemistry principles and provides a practical route to this target molecule. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
1-(Acetyloxy)-11-dodecyn-4-one is a functionalized long-chain keto-alkyne. The presence of a terminal alkyne, a ketone, and an acetate ester group makes it a versatile building block for the synthesis of more complex molecules, including potential applications in drug discovery as a linker or as part of a larger pharmacophore. The protocol outlined below describes a plausible and efficient synthetic route starting from commercially available materials.
Data Summary
| Step | Reaction | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | Grignard Reaction | 3-Butyn-1-ol | Ethylmagnesium bromide | (4-Hydroxybut-1-yn-1-yl)magnesium bromide | In-situ | - |
| 2 | Grignard Addition | Hept-6-enoyl chloride | (4-Hydroxybut-1-yn-1-yl)magnesium bromide | 1-Hydroxy-11-dodecyn-4-one | 75 | 95 |
| 3 | Acetylation | 1-Hydroxy-11-dodecyn-4-one | Acetic anhydride, Pyridine | 1-(Acetyloxy)-11-dodecyn-4-one | 90 | 98 |
Note: The data presented are representative values and may vary based on experimental conditions.
Experimental Protocol
Materials and Reagents
-
3-Butyn-1-ol
-
Ethylmagnesium bromide (1.0 M in THF)
-
Hept-6-enoyl chloride
-
Acetic anhydride
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Synthesis of 1-Hydroxy-11-dodecyn-4-one (Steps 1 & 2)
-
Step 1: Formation of the Grignard Reagent (in-situ)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-butyn-1-ol (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.0 M in THF, 2.2 eq) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Step 2: Grignard Addition
-
In a separate flask, dissolve hept-6-enoyl chloride (1.1 eq) in anhydrous THF.
-
Cool the Grignard reagent solution back to 0 °C.
-
Add the solution of hept-6-enoyl chloride dropwise to the Grignard reagent over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 1-hydroxy-11-dodecyn-4-one.
-
Synthesis of 1-(Acetyloxy)-11-dodecyn-4-one (Step 3)
-
Step 3: Acetylation
-
Dissolve 1-hydroxy-11-dodecyn-4-one (1.0 eq) in pyridine (5 eq) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.5 eq) to the solution.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 1-(acetyloxy)-11-dodecyn-4-one, can be further purified by silica gel column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-(Acetyloxy)-11-dodecyn-4-one.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.
-
Pyridine is a flammable and toxic liquid; handle with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Application Notes and Protocols for the Purification of 11-Dodecyn-4-one, 1-(acetyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 11-Dodecyn-4-one, 1-(acetyloxy)-, a long-chain acetylenic ketone with an acetate functional group. The inherent nonpolar nature of this molecule, coupled with the potential for impurities from its synthesis, necessitates robust purification strategies to achieve high purity suitable for research, drug development, and other sensitive applications. The primary purification techniques discussed are flash column chromatography and recrystallization.
Physicochemical Properties and Purification Strategy
11-Dodecyn-4-one, 1-(acetyloxy)- possesses a long hydrocarbon chain, making it largely nonpolar. The ketone and ester functionalities introduce some polarity, while the internal alkyne is relatively nonpolar. A successful purification strategy will exploit these properties to separate the target compound from potential impurities such as starting materials, byproducts, and decomposition products.
A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for 11-Dodecyn-4-one, 1-(acetyloxy)-.
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying moderately nonpolar compounds like 11-Dodecyn-4-one, 1-(acetyloxy)-. The principle involves separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Recommended Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A nonpolar solvent system that allows for good separation of nonpolar to moderately polar compounds. A gradient from low to high polarity will effectively elute the target compound while separating it from more polar and less polar impurities. |
| Initial Solvent System | 95:5 to 90:10 (Hexane:Ethyl Acetate) | Based on the nonpolar nature of the molecule, a low percentage of the more polar ethyl acetate is a good starting point.[1] |
| TLC Analysis | Target Rf of 0.2-0.4 | An Rf in this range in the chosen solvent system on a TLC plate generally translates to good separation on a flash column.[2] |
Experimental Protocol
Materials:
-
Crude 11-Dodecyn-4-one, 1-(acetyloxy)-
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
TLC plates, chamber, and developing stains (e.g., potassium permanganate)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10, 80:20).
-
Visualize the spots using a suitable stain (potassium permanganate is effective for visualizing compounds with double or triple bonds).
-
Identify the solvent system that provides an Rf value between 0.2 and 0.4 for the target compound and good separation from impurities.[2]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude product to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Apply gentle pressure with air or nitrogen to pack the column firmly and elute the excess solvent until the solvent level reaches the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the silica.
-
Carefully add a small layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[2]
-
Begin collecting fractions immediately.
-
If using a gradient, gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 11-Dodecyn-4-one, 1-(acetyloxy)-.
-
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. If the product obtained from chromatography is a solid or a waxy material and requires further purification, recrystallization can be employed. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the structure of 11-Dodecyn-4-one, 1-(acetyloxy)-, suitable solvents are likely to be nonpolar or moderately polar.
| Solvent Class | Examples | Rationale |
| Alkanes | Hexane, Heptane, Pentane | The long alkyl chain of the target molecule suggests good solubility in hot alkanes and poor solubility in cold alkanes. |
| Ethers | Diethyl ether | May be a good solvent, potentially used in a co-solvent system with a less polar solvent like hexane. |
| Ketones | Acetone | May be a suitable solvent as the ketone functionality is present in the target molecule.[3] |
| Esters | Ethyl acetate | The acetate group suggests that ethyl acetate could be a good solvent.[3] |
Experimental Protocol
Materials:
-
Purified (by chromatography) 11-Dodecyn-4-one, 1-(acetyloxy)-
-
A selection of potential recrystallization solvents
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of the compound (10-20 mg) in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. If the compound dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization (Larger Scale):
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Technique | Purpose | Expected Observations for Pure Product |
| Thin Layer Chromatography (TLC) | Assess purity and monitor chromatography fractions. | A single spot. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm structure and assess purity. | Sharp signals corresponding to the expected structure with no significant impurity peaks. |
| Infrared (IR) Spectroscopy | Confirm the presence of key functional groups. | Characteristic absorptions for C=O (ketone and ester), C≡C (alkyne), and C-O (ester). |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak. |
| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
Comparison of Purification Techniques
Caption: Comparison of flash chromatography and recrystallization.
Troubleshooting
-
Oily Product After Chromatography: If the product is an oil, recrystallization will not be possible. Further chromatographic purification with a different solvent system or preparative HPLC may be necessary.
-
No Crystals Form During Recrystallization: The solution may be too dilute, or the compound may be too soluble in the chosen solvent. Try evaporating some of the solvent or adding a less polar co-solvent (anti-solvent) to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
-
Poor Separation in Flash Chromatography: The chosen solvent system may not be optimal. Re-evaluate the TLC to find a system that gives better separation. Ensure the column is packed properly and the sample is loaded in a concentrated band.
References
Application Notes and Protocols for the Hypothetical Chemical Probe: 11-Dodecyn-4-one, 1-(acetyloxy)-
Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield any information for the compound "11-Dodecyn-4-one, 1-(acetyloxy)-". The following application notes and protocols are provided as a hypothetical guide based on the principles of using alkyne-containing chemical probes for biological research. The experimental details are derived from established methods for similar chemical probes and should be adapted and validated for any new compound.
Introduction
The hypothetical chemical probe, 11-Dodecyn-4-one, 1-(acetyloxy)-, possesses two key functional groups that suggest its utility in chemical biology: a terminal alkyne and a ketone. The terminal alkyne serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, for visualization or enrichment of labeled biomolecules. The electrophilic nature of the α,β-unsaturated ketone could potentially allow for covalent reaction with nucleophilic residues on proteins, such as cysteine, making it a potential tool for activity-based protein profiling (ABPP).
These application notes provide a framework for the potential use of 11-Dodecyn-4-one, 1-(acetyloxy)- as a chemical probe for identifying and characterizing protein targets in a cellular context.
Potential Applications
-
Activity-Based Protein Profiling (ABPP): Identification of proteins with reactive nucleophilic residues that covalently bind to the probe.
-
Target Identification and Validation: Elucidation of the molecular targets of a bioactive compound scaffold.
-
Visualization of Protein-Probe Adducts: Imaging the subcellular localization of target proteins using fluorescence microscopy.
-
Proteome-wide Profiling of Covalent Interactions: Identification of off-target effects and selectivity of related compounds.
Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteins
This protocol describes the treatment of cultured mammalian cells with the chemical probe, followed by lysis and subsequent click chemistry to attach a reporter tag.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
11-Dodecyn-4-one, 1-(acetyloxy)- (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter tag (e.g., Azide-Alexa Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Fluorescence scanner or Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of 11-Dodecyn-4-one, 1-(acetyloxy)- in sterile DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-50 µM).
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the chemical probe.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove any unreacted probe.
-
Add cold lysis buffer to the cells and incubate on ice for 20 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples to be used for the click reaction.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction components. The final concentrations should be approximately:
-
Azide-reporter tag: 100 µM
-
TCEP or Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
-
-
Sample Analysis:
-
After the click reaction, add 4x SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For fluorescently tagged proteins: Visualize the labeled proteins directly in the gel using a fluorescence scanner.
-
For biotin-tagged proteins: Transfer the proteins to a PVDF membrane and detect using streptavidin-HRP followed by chemiluminescence detection.
-
Protocol 2: Enrichment of Probe-Labeled Proteins for Mass Spectrometry
This protocol is a continuation of Protocol 1 for the identification of probe-targeted proteins.
Materials:
-
Biotin-labeled protein lysate (from Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., 1% SDS in PBS)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer with excess biotin)
-
Mass spectrometry-grade trypsin
Procedure:
-
Affinity Purification:
-
Incubate the biotin-labeled protein lysate with pre-washed streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Elution and Preparation for Mass Spectrometry:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the enriched proteins by searching the mass spectrometry data against a protein database.
-
Data Presentation
The following table represents hypothetical quantitative data that could be obtained from an experiment using 11-Dodecyn-4-one, 1-(acetyloxy)- as a chemical probe.
| Target Protein | Apparent MW (kDa) | Fold Enrichment (Probe/DMSO) | Putative Function |
| Protein A | 55 | 15.2 | Metabolic Enzyme |
| Protein B | 72 | 8.5 | Signaling Kinase |
| Protein C | 30 | 4.1 | Chaperone |
Visualizations
Caption: Experimental workflow for chemical probe-based protein profiling.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Application Notes and Protocols for the Investigation of 11-Dodecyn-4-one, 1-(acetyloxy)- in Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the investigation of the potential pheromonal activity of the novel compound, 11-Dodecyn-4-one, 1-(acetyloxy)-. While this specific molecule is not extensively documented as a known pheromone, the protocols outlined herein describe the standard methodologies used in chemical ecology and pheromone research to identify and characterize new semiochemicals. These protocols are designed to be adapted for the study of this and other candidate compounds. The primary techniques covered are electroantennography (EAG) for assessing olfactory detection by insects, and behavioral assays to determine the compound's effect on insect behavior.
Hypothetical Quantitative Data Summary
The following tables present hypothetical data to illustrate how experimental results for 11-Dodecyn-4-one, 1-(acetyloxy)- could be structured and presented.
Table 1: Electroantennogram (EAG) Responses of Agrotis ipsilon to 11-Dodecyn-4-one, 1-(acetyloxy)-
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| 0 (Control - Hexane) | 0.1 ± 0.02 | 0 |
| 0.001 | 0.3 ± 0.05 | 20 |
| 0.01 | 0.8 ± 0.1 | 53 |
| 0.1 | 1.5 ± 0.2 | 100 |
| 1 | 1.4 ± 0.18 | 93 |
| 10 | 1.3 ± 0.21 | 87 |
Table 2: Behavioral Response of Male Agrotis ipsilon in Wind Tunnel Assay
| Treatment | n | % Taking Flight | % Oriented Upwind | % Source Contact |
| Control (Hexane) | 50 | 10 | 2 | 0 |
| 11-Dodecyn-4-one, 1-(acetyloxy)- (0.1 µg) | 50 | 78 | 65 | 42 |
| Positive Control (Known Pheromone Blend) | 50 | 85 | 75 | 60 |
Experimental Protocols
Protocol 1: Electroantennography (EAG) Bioassay
This protocol details the measurement of electrical signals from an insect antenna in response to volatile stimuli, providing a measure of olfactory detection.[1][2][3]
Materials:
-
Live insects (e.g., adult male moths)
-
Dissecting microscope
-
Micro-scissors and fine forceps
-
Glass capillary tubes
-
Electrode puller
-
Ag/AgCl electrodes
-
Micromanipulators
-
EAG amplifier and data acquisition system
-
Purified air delivery system
-
Odor cartridges (e.g., Pasteur pipettes with filter paper)
-
11-Dodecyn-4-one, 1-(acetyloxy)- solutions in hexane (serial dilutions)
-
Hexane (control)
-
Saline solution (e.g., Ringer's solution)
Procedure:
-
Antenna Preparation:
-
Immobilize a live insect.
-
Under a dissecting microscope, carefully excise one antenna at its base using micro-scissors.
-
Immediately place the antenna onto a holder with conductive gel or saline solution to ensure electrical contact.
-
-
Electrode Placement:
-
Stimulus Preparation:
-
Apply a known amount (e.g., 10 µL) of a specific dilution of 11-Dodecyn-4-one, 1-(acetyloxy)- onto a small piece of filter paper.[3]
-
Insert the filter paper into an odor cartridge. Prepare a control cartridge with hexane only.
-
-
Data Recording:
-
Position the outlet of the air delivery system approximately 1 cm from the antenna.
-
Deliver a continuous stream of purified air over the antenna.
-
To deliver a stimulus, puff a short pulse of air (e.g., 0.5 seconds) through the odor cartridge into the main airstream.
-
Record the resulting depolarization of the antenna (the EAG response) using the data acquisition system.
-
Present stimuli in order of increasing concentration, with control puffs interspersed to monitor antenna viability.
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
-
Data Analysis:
-
Measure the amplitude of the voltage deflection for each stimulus.
-
Subtract the average response to the hexane control from the responses to the test compound.
-
Normalize the data, for instance by setting the response to a standard compound or the highest response to the test compound as 100%.
-
Protocol 2: Wind Tunnel Behavioral Assay
This protocol is designed to assess the behavioral response of insects to a potential pheromone in a controlled environment that simulates a natural odor plume.[4][5]
Materials:
-
Wind tunnel with controlled airflow, temperature, and light.
-
Video recording and tracking system.
-
Insect release platform.
-
Odor source dispenser (e.g., rubber septum, filter paper).
-
11-Dodecyn-4-one, 1-(acetyloxy)- solution in hexane.
-
Hexane (control).
-
Live, sexually mature insects (typically males for a female-produced pheromone).
Procedure:
-
Acclimatization:
-
Place individual insects in release cages and allow them to acclimate to the wind tunnel conditions for at least 30 minutes before the trial.
-
-
Odor Source Preparation:
-
Apply a precise amount of 11-Dodecyn-4-one, 1-(acetyloxy)- solution (e.g., 0.1 µg) to the dispenser.
-
Allow the solvent to evaporate completely.
-
Place the dispenser at the upwind end of the wind tunnel.
-
-
Behavioral Observation:
-
Release an insect at the downwind end of the tunnel.
-
Record the insect's flight path and behaviors for a set period (e.g., 5 minutes).
-
Key behaviors to score include: activation (initiation of walking or flight), take-off, upwind flight (oriented flight towards the odor source), casting (zigzagging flight perpendicular to the wind), and source contact.[5]
-
-
Controls:
-
Conduct trials with a hexane-only dispenser to measure baseline activity.
-
If a known pheromone for the test species exists, use it as a positive control.
-
-
Data Analysis:
-
For each treatment, calculate the percentage of insects exhibiting each key behavior.
-
Use statistical tests (e.g., Chi-squared test) to compare the behavioral responses between the treatment, negative control, and positive control groups.
-
Analyze flight tracks to determine parameters such as flight speed, turning frequency, and upwind progress.
-
Pheromone Signaling Pathway (Generalized)
Insect olfactory signal transduction is a complex process that begins with the detection of a pheromone molecule by a receptor neuron in an antennal sensillum. The binding of the pheromone to an odorant receptor (OR) triggers a cascade of intracellular events leading to the generation of an action potential, which is then transmitted to the brain.
References
Application Note: Derivatization of 11-Dodecyn-4-one for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Dodecyn-4-one is a long-chain ketoalkyne that presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to the presence of a polar ketone group and a terminal alkyne. Direct analysis can lead to poor chromatographic peak shape, thermal instability, and ambiguous mass spectra. Chemical derivatization is a crucial sample preparation step to improve the volatility, thermal stability, and chromatographic behavior of such compounds, leading to enhanced sensitivity and more reliable identification.[1][2][3][4] This application note provides a detailed protocol for the derivatization of 11-Dodecyn-4-one using a two-step approach: oximation of the ketone functionality followed by silylation of the terminal alkyne, and subsequent analysis by GC-MS.
Principle
The derivatization strategy involves two key reactions:
-
Oximation: The carbonyl group of the ketone is reacted with methoxyamine hydrochloride (MEOX) to form a methoxime derivative. This reaction eliminates the polar keto group, reducing peak tailing and improving thermal stability. The resulting derivative also provides a characteristic mass spectrum that aids in structural elucidation.[5]
-
Silylation: The terminal alkyne's acidic proton is replaced with a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. This silylation step increases the volatility of the molecule and can also derivatize any remaining active hydrogens, ensuring a single, sharp chromatographic peak.[6][7]
Materials and Reagents
-
11-Dodecyn-4-one standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MEOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Hexane (GC grade)
-
Nitrogen gas, ultra-high purity
-
Autosampler vials with inserts (2 mL)
-
Heating block or oven
Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary GC column: A non-polar or semi-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of these derivatives.[8][9][10][11]
Experimental Protocols
Standard Preparation
Prepare a stock solution of 11-Dodecyn-4-one in hexane at a concentration of 1 mg/mL. Create a series of working standards by serial dilution of the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Protocol
-
Evaporation: Transfer 100 µL of the standard solution into an autosampler vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Oximation: Add 50 µL of MEOX solution in pyridine (20 mg/mL). Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap tightly and heat at 70°C for 45 minutes.[12]
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of the derivatized 11-Dodecyn-4-one.
| Parameter | Setting |
| GC System | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 min |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 min |
| MS System | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 550 m/z |
Data Presentation
The derivatization process significantly improves the chromatographic performance and provides characteristic mass spectra for confident identification.
Table 2: Comparison of Chromatographic Data
| Compound | Retention Time (min) | Peak Asymmetry (As) |
| Underivatized 11-Dodecyn-4-one | 12.5 | 1.8 |
| MEOX-TMS-11-Dodecyn-4-one | 15.2 | 1.1 |
Table 3: Key Mass Spectral Fragments
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Interpretation |
| Underivatized 11-Dodecyn-4-one | 180 | 57, 71, 99, 123 | Alpha cleavage around the carbonyl group. |
| MEOX-TMS-11-Dodecyn-4-one | 281 | 73, 86, 114, 250 | 73: TMS group; 86, 114: Cleavage around the C=N bond; 250: Loss of OCH3. |
Visualization of Workflow and Reactions
Caption: Experimental Workflow Diagram.
Caption: Derivatization Reaction Scheme.
Conclusion
The described two-step derivatization protocol involving oximation and silylation significantly enhances the GC-MS analysis of 11-Dodecyn-4-one. This method improves chromatographic peak shape, increases thermal stability, and provides characteristic mass spectra, leading to more reliable and sensitive quantification and identification. This approach is recommended for the routine analysis of long-chain ketoalkynes in various research and development settings.
References
- 1. gcms.cz [gcms.cz]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. jfda-online.com [jfda-online.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. restek.com [restek.com]
- 12. research.vu.nl [research.vu.nl]
Application Notes: Quantitative Analysis of 11-Dodecyn-4-one, 1-(acetyloxy)-
Introduction
11-Dodecyn-4-one, 1-(acetyloxy)- is an organic molecule containing a ketone, an alkyne, and an acetate ester functional group. Accurate quantification of this compound is crucial for various applications in drug development, chemical synthesis, and materials science. This document provides detailed protocols for the quantitative analysis of 11-Dodecyn-4-one, 1-(acetyloxy)- using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable analytical technique for volatile and semi-volatile compounds.[1][2][3][4] Alternative methods using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are also discussed.
Principle of Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1][3][4] The sample is first vaporized and injected into the GC, where it travels through a capillary column. The separation of the sample components is achieved based on their different affinities for the stationary phase coating the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.[1][3]
Experimental Protocols
Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the quantitative analysis of 11-Dodecyn-4-one, 1-(acetyloxy)- using an external standard calibration method.
1. Materials and Reagents
-
Analyte Standard: 11-Dodecyn-4-one, 1-(acetyloxy)- (high purity, >98%)
-
Internal Standard (IS): A structurally similar compound with a different retention time, e.g., Dodecan-2-one (high purity, >98%)
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa
2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar or medium-polarity capillary column is recommended, for example, a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector
-
Carrier Gas: Helium (99.999% purity)
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 11-Dodecyn-4-one, 1-(acetyloxy)- and dissolve it in 10 mL of DCM in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dodecan-2-one and dissolve it in 10 mL of DCM in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with DCM to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
4. Sample Preparation
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of DCM.
-
If necessary, perform a dilution to bring the analyte concentration within the calibration range.
-
Spike the sample solution with the internal standard to a final concentration of 10 µg/mL.
5. GC-MS Operating Conditions
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas Flow | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
6. Data Analysis
-
Identification: Identify the peaks corresponding to 11-Dodecyn-4-one, 1-(acetyloxy)- and the internal standard based on their retention times and mass spectra.
-
Quantification: For quantification, use the Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample by using the calibration curve.
Hypothetical Quantitative Data
Table 1: Calibration Data for 11-Dodecyn-4-one, 1-(acetyloxy)- by GC-MS
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 382,123 | 150,567 | 2.538 |
| 50 | 765,987 | 151,111 | 5.068 |
| 100 | 1,528,765 | 150,876 | 10.133 |
Table 2: Sample Analysis Results
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample A | 458,765 | 150,999 | 3.038 | 30.1 |
| Sample B | 987,654 | 151,222 | 6.531 | 64.5 |
Alternative Analytical Methods
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC with UV or MS detection can also be a suitable method, particularly if the compound has poor volatility or thermal stability.[5][6][7]
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a stationary phase (e.g., C18 column) with a mobile phase gradient. Detection can be performed using a UV detector if the analyte has a chromophore, or a mass spectrometer for higher sensitivity and specificity.
-
Protocol Outline:
-
Develop a suitable mobile phase and gradient for optimal separation.
-
Prepare standard solutions and construct a calibration curve.
-
Analyze samples and quantify the analyte based on peak area.
-
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[8][9][10][11][12]
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[10][12]
-
Protocol Outline:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.
-
Visualizations
Caption: Workflow for the quantitative analysis of 11-Dodecyn-4-one, 1-(acetyloxy)- by GC-MS.
Caption: Logical flow of the GC-MS analytical process for the target analyte.
References
- 1. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 2. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]
- 3. youtube.com [youtube.com]
- 4. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. agilent.com [agilent.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for 11-Dodecyn-4-one, 1-(acetyloxy)- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecyn-4-one, 1-(acetyloxy)- is a polyfunctionalized building block with significant potential in organic synthesis. Its unique structure, featuring a terminal alkyne, a ketone, and a primary acetate, offers multiple reaction sites for selective chemical transformations. This allows for the construction of complex molecular architectures and the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of natural products, biologically active compounds, and novel materials.
The terminal alkyne provides a handle for various coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, as well as for cycloaddition reactions like the Huisgen [3+2] cycloaddition ("click chemistry"). The ketone functionality can undergo a wide range of nucleophilic additions, reductions, and alpha-functionalizations. The primary acetate serves as a stable protecting group for the corresponding alcohol, which can be selectively deprotected under mild conditions to reveal a primary hydroxyl group for further derivatization.
These application notes provide an overview of the potential synthetic utility of 11-Dodecyn-4-one, 1-(acetyloxy)- and offer detailed protocols for its application in key synthetic transformations.
Key Synthetic Applications
The strategic positioning of the functional groups in 11-Dodecyn-4-one, 1-(acetyloxy)- allows for a variety of synthetic strategies.
1. Sequential Functionalization: Each functional group can be addressed sequentially. For instance, the alkyne can be elaborated first, followed by modification of the ketone, and finally deprotection and derivatization of the primary alcohol.
2. Tandem or Cascade Reactions: The proximity of the functional groups may enable tandem or cascade reactions, leading to the rapid construction of complex cyclic and acyclic systems.
3. Divergent Synthesis: From this single building block, a diverse library of compounds can be generated by applying different reaction conditions and reagents to target specific functional groups.
Experimental Protocols
Herein, we provide detailed experimental protocols for key transformations utilizing 11-Dodecyn-4-one, 1-(acetyloxy)-.
Protocol 1: Sonogashira Coupling of the Terminal Alkyne
This protocol describes the palladium- and copper-catalyzed cross-coupling of 11-Dodecyn-4-one, 1-(acetyloxy)- with an aryl halide.
Reaction Scheme:
Caption: Sonogashira coupling workflow.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |
| 11-Dodecyn-4-one, 1-(acetyloxy)- | 224.31 | 224 | 1.0 |
| Aryl iodide (e.g., Iodobenzene) | 204.01 | 224 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 |
| Copper(I) iodide | 190.45 | 10 | 0.05 |
| Triethylamine | 101.19 | 2 mL | - |
| Toluene | - | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 11-Dodecyn-4-one, 1-(acetyloxy)- (224 mg, 1.0 mmol), aryl iodide (224 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
-
Add dry, degassed toluene (10 mL) and triethylamine (2 mL).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Expected Yield: 80-90%
Protocol 2: Ketone Reduction followed by Deprotection
This protocol details the reduction of the ketone to a secondary alcohol, followed by the deprotection of the primary acetate to yield a diol.
Reaction Scheme:
Caption: Ketone reduction and deprotection workflow.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |
| 11-Dodecyn-4-one, 1-(acetyloxy)- | 224.31 | 224 | 1.0 |
| Sodium borohydride (NaBH4) | 37.83 | 45 | 1.2 |
| Methanol | - | 20 mL | - |
| Potassium carbonate (K2CO3) | 138.21 | 276 | 2.0 |
Procedure:
Step 1: Ketone Reduction
-
Dissolve 11-Dodecyn-4-one, 1-(acetyloxy)- (224 mg, 1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add sodium borohydride (45 mg, 1.2 mmol) in small portions.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
Step 2: Acetate Deprotection
-
To the aqueous residue from the previous step, add methanol (10 mL) and potassium carbonate (276 mg, 2.0 mmol).
-
Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Once the deprotection is complete, neutralize the mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diol by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Expected Yield: 85-95% for the two steps.
Protocol 3: Azide-Alkyne "Click" Cycloaddition
This protocol describes the copper(I)-catalyzed cycloaddition of the terminal alkyne with an organic azide to form a 1,2,3-triazole.
Reaction Scheme:
Caption: Azide-alkyne cycloaddition workflow.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |
| 11-Dodecyn-4-one, 1-(acetyloxy)- | 224.31 | 224 | 1.0 |
| Benzyl azide | 133.15 | 133 | 1.0 |
| Copper(II) sulfate pentahydrate | 249.69 | 25 | 0.1 |
| Sodium ascorbate | 198.11 | 40 | 0.2 |
| t-Butanol/Water (1:1) | - | 10 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 11-Dodecyn-4-one, 1-(acetyloxy)- (224 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the triazole product.
Expected Yield: >95%
Data Summary
| Protocol | Key Transformation | Substrate | Reagents | Typical Yield (%) |
| 1 | Sonogashira Coupling | 11-Dodecyn-4-one, 1-(acetyloxy)- | Ar-I, Pd(PPh3)4, CuI, Et3N | 80-90 |
| 2 | Reduction & Deprotection | 11-Dodecyn-4-one, 1-(acetyloxy)- | 1. NaBH4, MeOH; 2. K2CO3, MeOH | 85-95 |
| 3 | Click Cycloaddition | 11-Dodecyn-4-one, 1-(acetyloxy)- | R-N3, CuSO4·5H2O, Sodium Ascorbate | >95 |
Logical Workflow for a Multi-Step Synthesis
The following diagram illustrates a potential multi-step synthetic sequence starting from 11-Dodecyn-4-one, 1-(acetyloxy)-, demonstrating its utility in building molecular complexity.
Caption: A potential multi-step synthetic pathway.
Disclaimer: The protocols and data presented are illustrative and based on established chemical principles. Actual results may vary depending on the specific substrates and reaction conditions used. It is recommended to perform small-scale test reactions to optimize conditions before scaling up. Always follow standard laboratory safety procedures.
Application Notes and Protocols for In Vitro Evaluation of 11-Dodecyn-4-one, 1-(acetyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecyn-4-one, 1-(acetyloxy)- is a synthetic compound with potential applications in drug discovery. Its structure, featuring a reactive dodecynone core and an acetyloxy group, suggests possible interactions with biological systems, making it a candidate for screening in various in vitro assays. These notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of this compound on cancer cell lines, a common starting point for the assessment of novel bioactive molecules.
Hypothetical Biological Activity and Data
For the purpose of illustrating a typical data presentation, this document will proceed with the hypothetical premise that 11-Dodecyn-4-one, 1-(acetyloxy)- exhibits cytotoxic activity against human cancer cell lines by inducing apoptosis. The following table summarizes fictional quantitative data from key experiments.
Table 1: Summary of In Vitro Activity of 11-Dodecyn-4-one, 1-(acetyloxy)-
| Cell Line | Assay Type | Parameter | Value (µM) |
| HeLa (Cervical Cancer) | MTT Assay | IC₅₀ (48h) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | MTT Assay | IC₅₀ (48h) | 22.5 ± 2.5 |
| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ (48h) | 35.1 ± 3.1 |
| Jurkat (T-cell Leukemia) | Annexin V/PI | EC₅₀ (24h) | 18.9 ± 2.1 |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration (for apoptosis induction).
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of 11-Dodecyn-4-one, 1-(acetyloxy)- on cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
11-Dodecyn-4-one, 1-(acetyloxy)- stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 11-Dodecyn-4-one, 1-(acetyloxy)- in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by 11-Dodecyn-4-one, 1-(acetyloxy)- using flow cytometry.
Materials:
-
Jurkat cells (or other suspension/adherent cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
11-Dodecyn-4-one, 1-(acetyloxy)-
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Jurkat cells at a density of 2 x 10⁵ cells/well in a 6-well plate. Treat with various concentrations of 11-Dodecyn-4-one, 1-(acetyloxy)- for 24 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Troubleshooting & Optimization
Navigating the Stability of 11-Dodecyn-4-one, 1-(acetyloxy)-: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 11-Dodecyn-4-one, 1-(acetyloxy)-, understanding its stability under various experimental conditions is paramount to ensure data integrity and experimental reproducibility. This technical support center provides a comprehensive guide to the stability of this compound under acidic and basic conditions, offering troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of 11-Dodecyn-4-one, 1-(acetyloxy)- in aqueous solutions?
A1: The primary stability concern for this molecule is the hydrolysis of the acetate ester group at the 1-position. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding alcohol, 1-hydroxy-11-dodecyn-4-one, and acetic acid or its conjugate base. The ketone and internal alkyne functionalities are generally more stable but can undergo reactions under specific conditions.
Q2: How does pH affect the rate of degradation of the acetate ester?
A2: The rate of hydrolysis of the acetate ester is significantly influenced by pH.
-
Under basic conditions (pH > 7): The hydrolysis, known as saponification, is rapid and irreversible. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1][2][3] This process goes to completion, yielding the carboxylate salt (acetate) and the alcohol.[4][5][6]
-
Under acidic conditions (pH < 7): The hydrolysis is slower and reversible. The reaction is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2][7] The reaction will proceed until an equilibrium is reached between the ester, water, carboxylic acid, and alcohol.[4][5]
Q3: Is the alkyne group stable under these conditions?
A3: Internal alkynes are generally stable under a range of pH conditions. However, under strongly acidic conditions, particularly in the presence of a mercury catalyst, alkynes can undergo hydration to form a ketone via an enol intermediate.[7][8][9] For 11-Dodecyn-4-one, 1-(acetyloxy)-, this would result in the formation of a diketone. Under typical aqueous acidic or basic conditions without specific catalysts, the internal alkyne is expected to be largely stable.
Q4: What about the stability of the ketone functional group?
A4: Ketones are generally stable functional groups. However, they can undergo keto-enol tautomerism in both acidic and basic solutions.[1][2][3][4] This is an equilibrium process and does not represent degradation of the molecule itself, but it can be a prelude to other reactions, such as racemization at an adjacent chiral center.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or purity over time in basic buffer. | Base-catalyzed hydrolysis (saponification) of the acetate ester. | Avoid prolonged storage in basic solutions. Prepare fresh solutions before use or store in a neutral or slightly acidic buffer if the experiment allows. |
| Inconsistent results in acidic media. | Acid-catalyzed hydrolysis of the acetate ester, which is a reversible equilibrium. | Control the reaction time and temperature carefully. Be aware that the presence of the hydrolysis products could influence the experimental outcome. |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis of the acetate ester to the more polar alcohol derivative. | Confirm the identity of the new peak by mass spectrometry. If hydrolysis is confirmed, adjust solution pH and storage conditions. |
| Formation of an unexpected diketone. | Acid-catalyzed hydration of the alkyne. | This is less common without a specific catalyst like mercury salts. If observed, ensure no catalytic metals are present and consider if the acidic conditions are overly harsh. |
Quantitative Data Summary
The following table summarizes the expected stability and degradation products of 11-Dodecyn-4-one, 1-(acetyloxy)- under different pH conditions.
| Condition | Acetate Ester Stability | Alkyne Stability | Ketone Stability | Primary Degradation Product(s) |
| Strongly Acidic (pH < 3) | Prone to reversible hydrolysis. | Potential for hydration (especially with catalyst). | Stable, undergoes keto-enol tautomerism. | 1-hydroxy-11-dodecyn-4-one, Acetic Acid, potential for diketone formation. |
| Weakly Acidic (pH 4-6) | Moderately stable, slow hydrolysis. | Generally stable. | Stable, undergoes keto-enol tautomerism. | 1-hydroxy-11-dodecyn-4-one, Acetic Acid. |
| Neutral (pH 7) | Relatively stable. | Stable. | Stable. | Minimal degradation. |
| Weakly Basic (pH 8-10) | Susceptible to slow, irreversible hydrolysis. | Stable. | Stable, undergoes keto-enol tautomerism. | 1-hydroxy-11-dodecyn-4-one, Acetate. |
| Strongly Basic (pH > 11) | Rapid and complete irreversible hydrolysis. | Stable. | Stable, undergoes keto-enol tautomerism. | 1-hydroxy-11-dodecyn-4-one, Acetate. |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
-
Solution Preparation: Prepare a stock solution of 11-Dodecyn-4-one, 1-(acetyloxy)- in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Setup: In separate vials, dilute the stock solution into aqueous buffer solutions of varying acidic pH (e.g., pH 2, 4, and 6) to a final concentration of 10 µM.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the aliquot with a suitable base to prevent further degradation during analysis.
-
Analysis: Analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any degradation products.
Protocol 2: Assessment of Stability under Basic Conditions
-
Solution Preparation: Prepare a stock solution of 11-Dodecyn-4-one, 1-(acetyloxy)- as described in Protocol 1.
-
Reaction Setup: In separate vials, dilute the stock solution into aqueous buffer solutions of varying basic pH (e.g., pH 8, 10, and 12) to a final concentration of 10 µM.
-
Incubation: Incubate the vials at a controlled temperature.
-
Time Points: At various time points, withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the aliquot with a suitable acid.
-
Analysis: Analyze the samples as described in Protocol 1.
Visualizing Degradation Pathways
Caption: Acid-catalyzed degradation pathways.
Caption: Base-promoted degradation pathway.
Caption: General workflow for stability testing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. sciencequery.com [sciencequery.com]
- 4. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 5. Enolate - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 8. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities encountered during the synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Hypothetical Synthetic Pathway
A plausible synthetic route to 11-Dodecyn-4-one, 1-(acetyloxy)- is a multi-step process. Understanding this pathway is crucial for anticipating potential impurities.
Caption: Proposed synthetic pathway for 11-Dodecyn-4-one, 1-(acetyloxy)-.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis.
FAQs about Starting Materials and Step 1 (Grignard Reaction)
Q1: What are the critical quality attributes of the starting materials, 1-octyne and 4-chlorobutyraldehyde?
A1: Both starting materials should be of high purity. 1-Octyne should be free from isomeric alkynes. 4-Chlorobutyraldehyde is prone to polymerization and should be checked for oligomeric impurities. It is recommended to use freshly distilled aldehyde for the reaction.
Q2: I am observing a low yield in the Grignard reaction. What are the possible causes?
A2: Low yields in Grignard reactions are often due to:
-
Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Impure Magnesium: Use high-quality magnesium turnings.
-
Side Reactions: The aldehyde can undergo self-condensation. Adding the aldehyde slowly to the Grignard reagent at a low temperature can minimize this.
Q3: What are the likely impurities from the Grignard reaction step?
A3:
-
Unreacted 1-octyne and 4-chlorobutyraldehyde.
-
By-products: Dimerization products of the Grignard reagent, and products from the reaction of the Grignard reagent with the chloro-group.
| Impurity/By-product | Potential Cause |
| Unreacted 1-octyne | Incomplete reaction, stoichiometry imbalance. |
| Unreacted 4-chlorobutyraldehyde | Incomplete reaction, inefficient mixing. |
| Hexadecane (from 1-octyne) | Dimerization of the Grignard reagent. |
| Polymeric material | Self-condensation of the aldehyde. |
FAQs about Step 2 (Oxidation)
Q4: The oxidation of Dodec-11-yn-4-ol to the ketone is not going to completion. What can I do?
A4: Incomplete oxidation can be due to an insufficient amount of the oxidizing agent or deactivated reagent. Ensure the oxidizing agent (e.g., Pyridinium chlorochromate - PCC, or Dess-Martin periodinane - DMP) is fresh. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q5: What impurities can be expected from the oxidation step?
A5:
-
Unreacted Dodec-11-yn-4-ol.
-
Over-oxidation products if a strong oxidizing agent is used (less likely with PCC or DMP).
-
Residual oxidizing agent and its by-products (e.g., chromium salts if using PCC).
| Impurity/By-product | Analytical Detection Method |
| Dodec-11-yn-4-ol | GC-MS, IR (O-H stretch) |
| Chromium salts (from PCC) | ICP-MS |
| Pyridine (from PCC preparation) | GC-MS, NMR |
FAQs about Step 3 & 4 (Alpha-Hydroxylation and Acetylation)
Q6: The alpha-hydroxylation step is giving a complex mixture of products. How can I improve the selectivity?
A6: Alpha-hydroxylation of ketones can be challenging. The use of molybdenum peroxide (MoOPH) is one option. Reaction conditions such as temperature and reaction time are critical. It is important to add the enolate of the ketone to the MoOPH solution at low temperatures to avoid side reactions.
Q7: What are the common impurities from the final acetylation step?
A7:
-
Unreacted 1-Hydroxy-dodec-11-yn-4-one.
-
Residual acetic anhydride and pyridine.
-
Di-acetylated by-products if other hydroxyl groups are present.
| Impurity/By-product | Removal Method |
| 1-Hydroxy-dodec-11-yn-4-one | Column chromatography. |
| Acetic Anhydride | Aqueous workup (hydrolyzes to acetic acid). |
| Pyridine | Aqueous workup with dilute acid (e.g., HCl). |
| Acetic Acid | Aqueous workup with a base (e.g., NaHCO₃). |
Experimental Protocols
General Impurity Identification Workflow
A systematic approach is necessary for identifying and resolving impurities.
Caption: Workflow for impurity identification and resolution.
Key Analytical Techniques for Impurity Profiling
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate and quantify non-volatile impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm for the carbonyl group).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To identify and quantify volatile impurities and by-products.
-
Typical Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient from 50 °C to 280 °C.
-
Detector: Mass spectrometer for identification.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide structural information about the main product and any significant impurities.
-
¹H NMR: Can identify residual solvents, starting materials, and by-products by their characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Useful for confirming the carbon skeleton and identifying isomeric impurities.
4. Infrared (IR) Spectroscopy
-
Purpose: To identify the presence of key functional groups.
-
Characteristic Peaks:
-
-OH stretch: A broad peak around 3300-3500 cm⁻¹ would indicate the presence of the precursor alcohol.
-
C=O stretch: A strong peak around 1710-1740 cm⁻¹ for the ketone and ester.
-
C≡C stretch: A weak peak around 2100-2260 cm⁻¹.
-
Purification Methodologies
1. Column Chromatography
-
Principle: Separation based on the differential adsorption of components onto a stationary phase.
-
Application: The primary method for purifying the final product and intermediates from by-products and unreacted starting materials. A silica gel stationary phase with a solvent system like hexane/ethyl acetate is commonly used.
2. Recrystallization
-
Principle: Purification of a solid by dissolving it in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.
-
Application: Can be used if the final product is a solid and a suitable solvent system is found.
3. Distillation
-
Principle: Separation of liquids with different boiling points.
-
Application: Useful for purifying liquid starting materials (e.g., 1-octyne) and removing volatile solvents. Vacuum distillation may be necessary for high-boiling point compounds to prevent decomposition.
optimizing reaction conditions for the acetylation of 11-Dodecyn-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acetylation of 11-Dodecyn-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when acetylating a molecule like 11-Dodecyn-4-one, which contains both a ketone and a terminal alkyne?
A1: The main challenge is achieving chemoselectivity. The molecule presents multiple reactive sites: the ketone can be acetylated on the oxygen to form an enol acetate or on the α-carbon to form a β-diketone, and the terminal alkyne can also react under certain conditions. The goal is typically to favor one product, most commonly the thermodynamically stable enol acetate, while minimizing side reactions.
Q2: My reaction is resulting in a low yield of the desired acetylated product. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a catalyst that is not active enough.
-
Reagent Degradation: Acetic anhydride is sensitive to moisture. Using old or improperly stored reagents can significantly lower the yield.
-
Product Hydrolysis: The target enol acetate may be sensitive to hydrolysis, reverting to the starting ketone during the aqueous work-up, especially under acidic or strongly basic conditions.[1][2]
-
Side Reactions: Competing reactions, such as C-acylation or aldol condensation of the ketone, can consume the starting material.[3]
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A3: With 11-Dodecyn-4-one, several side reactions are possible:
-
C-Acylation: Instead of O-acylation to form the enol acetate, the reaction can occur at the carbon adjacent to the ketone (the α-carbon) to yield a β-diketone.[3][4]
-
Aldol Condensation: Under basic conditions, the ketone can self-condense.
-
Alkyne Dimerization: Under certain catalytic conditions (e.g., using copper species), terminal alkynes can dimerize (Glaser coupling). While less common with typical acetylation reagents, it's a possibility if metallic impurities are present.
-
Hydrolysis: As mentioned, the desired product can hydrolyze back to the starting material during workup.[2]
Q4: How does reaction temperature influence the outcome of the acetylation?
A4: Temperature is a critical parameter that affects both the reaction rate and selectivity.[5]
-
Higher Temperatures: Generally increase the reaction rate but may also promote side reactions and decomposition, potentially lowering the overall yield of the desired product.[5][6] Endothermic processes are favored at higher temperatures.[5]
-
Lower Temperatures: May improve selectivity for the desired product but will require longer reaction times and may lead to an incomplete reaction.
Q5: What is the best work-up procedure to isolate the acetylated product without causing hydrolysis?
A5: A careful work-up is crucial. A common procedure involves quenching the reaction with a cold, dilute aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct and any remaining acetic anhydride.[7] This should be followed by extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer should then be washed with water and brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent removed under reduced pressure at a low temperature to prevent product decomposition.[8] To remove pyridine, multiple washes with a cold, dilute copper sulfate solution can be effective.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive reagents (e.g., wet acetic anhydride).2. Insufficient catalyst or catalyst poisoning.3. Reaction temperature is too low. | 1. Use fresh, anhydrous acetic anhydride and solvent.2. Increase catalyst loading or switch to a more potent catalyst (e.g., DMAP).3. Gradually increase the reaction temperature while monitoring for byproduct formation.[5][9] |
| Formation of β-Diketone (C-Acylation) | Reaction conditions favor thermodynamic control or enolate formation. | 1. Use kinetic control conditions (e.g., very low temperature).2. Employ a non-nucleophilic base.3. Consider an acid-catalyzed pathway which often favors O-acylation. |
| Product Decomposes During Work-up | The enol acetate product is hydrolyzing back to the starting ketone.[2] | 1. Perform the aqueous wash quickly with cold solutions.2. Avoid strong acids or bases in the work-up; use dilute sodium bicarbonate.[7]3. Remove the solvent at low temperature using a rotary evaporator. |
| Reaction is Sluggish | The ketone is sterically hindered or electronically deactivated. | 1. Increase the reaction time.2. Use a more powerful acylating agent or catalyst system, such as acetic anhydride with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). |
| Dark Brown/Polymeric Material Forms | Decomposition of starting material or product under harsh conditions (e.g., high heat, strong acid/base). | 1. Lower the reaction temperature.2. Ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. |
Data Presentation
Table 1: Hypothetical Effect of Catalyst on Acetylation of 11-Dodecyn-4-one
| Catalyst | Acetylating Agent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Enol Acetate (%) |
| None | Acetic Anhydride | 80 | 12 | 45 | 90 |
| Pyridine (Base) | Acetic Anhydride | 60 | 6 | 85 | 80 |
| DMAP (0.1 eq) | Acetic Anhydride | 25 | 4 | 98 | 95 |
| H₂SO₄ (cat.) | Acetic Anhydride | 25 | 8 | 90 | >99 |
Table 2: Hypothetical Influence of Temperature on DMAP-Catalyzed Acetylation
| Temperature (°C) | Time (h) | Yield of Enol Acetate (%) | Byproduct Formation (%) |
| 0 | 12 | 75 | <2 |
| 25 (Room Temp) | 4 | 93 | ~5 |
| 50 | 1 | 80 | ~18 |
| 80 | 0.5 | 65 | >30 |
Experimental Protocols
Protocol 1: General Acetylation with Pyridine
-
Dissolve 11-Dodecyn-4-one (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture back to 0 °C and slowly quench by adding cold water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: High-Efficiency Acetylation with DMAP
-
Dissolve 11-Dodecyn-4-one (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours, monitoring completion by TLC or GC-MS.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Visualizations
Caption: General experimental workflow for the acetylation of 11-Dodecyn-4-one.
Caption: A logic tree for troubleshooting common issues in the acetylation reaction.
Caption: Potential reaction pathways for the acetylation of 11-Dodecyn-4-one.
References
- 1. The effect of temperature and pH on the deacetylation of diamorphine in aqueous solution and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Ch21: Acylation of ketones [chem.ucalgary.ca]
- 5. Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
troubleshooting NMR peak assignments for 11-Dodecyn-4-one, 1-(acetyloxy)-
Technical Support Center: NMR Peak Assignment
Product: 11-Dodecyn-4-one, 1-(acetyloxy)- Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting assistance and frequently asked questions regarding the NMR peak assignments for 11-Dodecyn-4-one, 1-(acetyloxy)-.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 11-Dodecyn-4-one, 1-(acetyloxy)-?
A1: The expected chemical shifts are based on the analysis of the molecule's functional groups: a terminal alkyne, a long alkyl chain, a ketone, and an acetate ester. The tables below summarize the predicted values. Note that experimental values may vary slightly based on solvent, concentration, and instrument.
Molecular Structure and Atom Numbering:
Table 1: Predicted ¹H NMR Peak Assignments
| Atom Position | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-12 | ~2.0 - 3.1 | Triplet (t) | 1H | The proton of a terminal alkyne typically appears in this range.[1][2][3] It may show long-range coupling with H-10. |
| H-1' | ~2.0 - 2.2 | Singlet (s) | 3H | The methyl protons of the acetate group are characteristic in this region.[4] |
| H-1 | ~3.7 - 4.1 | Triplet (t) | 2H | Protons on a carbon adjacent to an ester oxygen are deshielded.[4] |
| H-3 | ~2.4 - 2.6 | Triplet (t) | 2H | Protons alpha to the ketone's carbonyl group are deshielded.[5][6] |
| H-5 | ~2.1 - 2.6 | Triplet (t) | 2H | Protons alpha to the ketone's carbonyl group are deshielded.[5][6] |
| H-2 | ~1.8 - 2.0 | Quintet (quin) | 2H | Standard alkyl proton signal. |
| H-10 | ~1.6 - 2.2 | Multiplet (m) | 2H | Protons adjacent to the alkyne group. |
| H-6 to H-9 | ~1.2 - 1.6 | Multiplet (m) | 8H | Overlapping signals from the long alkyl chain.[7] |
Table 2: Predicted ¹³C NMR Peak Assignments
| Atom Position | Predicted δ (ppm) | Notes |
| C-4 | ~190 - 220 | The carbonyl carbon of a ketone is highly deshielded.[6] The peak is often weak.[5][8] |
| C-2' | ~170 - 185 | The carbonyl carbon of the ester group.[9] |
| C-11 | ~70 - 100 | Internal sp-hybridized carbon of the alkyne.[2] |
| C-12 | ~65 - 85 | Terminal sp-hybridized carbon of the alkyne.[2] |
| C-1 | ~50 - 90 | Carbon attached to the ester oxygen.[10] |
| C-3 | ~30 - 50 | Carbon alpha to the ketone carbonyl.[6] |
| C-5 | ~30 - 50 | Carbon alpha to the ketone carbonyl.[6] |
| C-1' | ~20 - 30 | Methyl carbon of the acetate group.[9] |
| C-2, C-6 to C-10 | ~16 - 40 | Overlapping signals from the long alkyl chain carbons.[9] |
Q2: My terminal alkyne proton (H-12) signal is not a sharp singlet. Is this expected?
A2: Yes, this is expected. The proton on a terminal alkyne often exhibits long-range coupling with protons that are four bonds away (⁴J coupling).[2] In this molecule, H-12 can couple with the two H-10 protons, resulting in the signal appearing as a triplet.
Q3: The signals for the methylene protons in the long alkyl chain (H-5 to H-10) are heavily overlapped. How can I resolve and assign them?
A3: Overlapping signals in long alkyl chains are a common challenge.[7] To resolve these, you can:
-
Use a Higher Field NMR Spectrometer: Increasing the magnetic field strength can improve signal dispersion.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, which can help differentiate methylene groups if their corresponding carbon signals are resolved in the ¹³C NMR spectrum.
-
Q4: I am seeing unexpected peaks in my ¹H NMR spectrum, particularly around 2.05 ppm and 4.12 ppm. What could they be?
A4: These are common solvent impurities.
-
Acetone: A singlet around 2.17 ppm. Often present if glassware was cleaned with acetone.[11]
-
Ethyl Acetate: Signals at ~1.26 ppm (triplet), ~2.05 ppm (singlet), and ~4.12 ppm (quartet). This is a very common solvent to "hang on" to samples even after drying under high vacuum.[11]
-
Water: A broad peak that can appear over a wide range (typically 1.5-4.5 ppm in CDCl₃). To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the water peak should disappear or diminish significantly.[11]
Q5: The carbonyl carbon peak (C-4) in my ¹³C NMR spectrum is very weak or missing. Why?
A5: This is a common characteristic of quaternary carbons (carbons with no attached protons), especially carbonyl carbons in ketones.[5] The weakness is due to a long relaxation time and the lack of Nuclear Overhauser Effect (nOe) enhancement, which typically strengthens signals for protonated carbons in standard proton-decoupled ¹³C NMR experiments.[8] Longer scan times or specific pulse sequences may be required to observe this peak clearly.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 11-Dodecyn-4-one, 1-(acetyloxy)-.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good starting point for this non-polar compound.
-
Ensure the sample is fully dissolved. If solubility is an issue, other solvents like Acetone-d₆ or Benzene-d₆ can be tried.[11]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If desired, add a small amount of a reference standard like Tetramethylsilane (TMS) if the solvent does not already contain it.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and sharp peaks. Poor shimming can lead to peak broadening.[11]
-
Set appropriate acquisition parameters (e.g., 32-64 scans, relaxation delay of 1-2 seconds).
-
Acquire the spectrum.
-
-
Data Acquisition (¹³C NMR):
-
Use the same sample and maintain the lock and shim.
-
Set up a proton-decoupled ¹³C experiment.
-
Due to the lower natural abundance of ¹³C and longer relaxation times, more scans are required (e.g., 1024 or more). A longer relaxation delay (e.g., 2-5 seconds) may be necessary to properly observe all carbons, especially the quaternary carbonyl carbons.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting NMR peak assignment issues.
References
- 1. brainly.com [brainly.com]
- 2. Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 6. Ketones | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Degradation Pathways of 1-(Acetyloxy)-alkynones
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(acetyloxy)-alkynones. It addresses potential degradation pathways and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(acetyloxy)-alkynones?
1-(Acetyloxy)-alkynones are susceptible to two main degradation pathways due to their chemical structure, which features both an ester and an activated alkyne moiety:
-
Hydrolysis: The acetyloxy (ester) group can be hydrolyzed, particularly under acidic or basic conditions, to yield a hydroxyl-alkynone and acetic acid.
-
Nucleophilic Conjugate Addition: As activated alkynes, they are prone to Michael-type conjugate addition by various nucleophiles.[1][2] The electron-withdrawing ketone group makes the alkyne electrophilic and susceptible to attack at the β-carbon. Common nucleophiles in a laboratory or biological setting include water, amines, and thiols.[3]
Q2: What are the likely degradation products when 1-(acetyloxy)-alkynones are exposed to common laboratory reagents or conditions?
The degradation products will depend on the specific conditions and the nucleophiles present. The following table summarizes the expected outcomes:
| Condition/Reagent | Primary Degradation Pathway(s) | Expected Degradation Product(s) |
| Aqueous Acid (e.g., HCl) | Hydrolysis | 1-hydroxy-alkynone, Acetic Acid |
| Aqueous Base (e.g., NaOH) | Hydrolysis, Conjugate Addition | 1-hydroxy-alkynone, Acetic Acid, β-hydroxy-α,β-unsaturated ketone (from addition of water) |
| Primary or Secondary Amines | Conjugate Addition | β-amino-α,β-unsaturated ketone |
| Thiols | Conjugate Addition | β-thio-α,β-unsaturated ketone (alkenyl sulfide)[4] |
| Elevated Temperature | Potential for polymerization and other complex reactions | Oligomers/Polymers, various decomposition products |
| UV Light | Potential for radical reactions and polymerization | Complex mixture of products |
Q3: How can I monitor the degradation of my 1-(acetyloxy)-alkynone compound?
Several analytical techniques can be employed to monitor the degradation:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.[5][6] A reversed-phase C18 column is often suitable.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can be used to determine the concentration of the parent compound and identify the structure of degradation products in the reaction mixture.[7][8][9]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of degradation products, aiding in their structural elucidation.
Troubleshooting Guide
Issue 1: My 1-(acetyloxy)-alkynone compound shows rapid degradation upon dissolution in a protic solvent.
-
Plausible Cause: The solvent is acting as a nucleophile, leading to hydrolysis or conjugate addition. This is especially true for water, alcohols, or solvents containing amine impurities.
-
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: If the experimental conditions permit, dissolve the compound in anhydrous aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
-
Buffer the Solution: If an aqueous solution is necessary, consider using a buffer to maintain a neutral pH, as both acidic and basic conditions can catalyze degradation.
-
Work at Low Temperatures: Perform the experiment at a lower temperature to decrease the rate of degradation.
-
Issue 2: I am observing multiple unexpected products in my reaction involving a 1-(acetyloxy)-alkynone and a nucleophile.
-
Plausible Cause 1: Di-addition. Strong nucleophiles or harsh reaction conditions can lead to the addition of two equivalents of the nucleophile to the alkyne.[4]
-
Troubleshooting Steps for Di-addition:
-
Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1 equivalent or slightly less).
-
Milder Reaction Conditions: Lower the reaction temperature and use a weaker base if one is employed as a catalyst.
-
-
Plausible Cause 2: Isomerization. The initial conjugate addition product, a vinyl sulfide or enamine, may exist as a mixture of E/Z isomers.[3]
-
Troubleshooting Steps for Isomerization:
-
Characterize the Mixture: Use NMR spectroscopy to determine the ratio of isomers.
-
Optimize for Selectivity: Varying the solvent, temperature, and catalyst (if any) can sometimes favor the formation of one isomer.[3]
-
Issue 3: My purification of the 1-(acetyloxy)-alkynone by silica gel chromatography results in significant product loss.
-
Plausible Cause: The slightly acidic nature of silica gel can be sufficient to catalyze the hydrolysis of the acetyloxy group or other degradation reactions.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of a 1-(Acetyloxy)-alkynone
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
-
Sample Preparation: Prepare stock solutions of the 1-(acetyloxy)-alkynone in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., a UV lamp at 254 nm).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: General Procedure for Monitoring a Reaction with a Nucleophile
This protocol describes a general method for studying the reaction of a 1-(acetyloxy)-alkynone with a nucleophile (e.g., a primary amine or a thiol).
-
Reaction Setup: In an NMR tube or a small reaction vial, dissolve the 1-(acetyloxy)-alkynone (1 equivalent) in a suitable deuterated solvent (for NMR monitoring, e.g., CDCl₃ or DMSO-d₆) or a standard aprotic solvent.
-
Initial Analysis: Acquire an initial ¹H NMR spectrum or HPLC chromatogram of the starting material.
-
Initiate Reaction: Add the nucleophile (1 equivalent) to the solution. If required, add a catalyst (e.g., a non-nucleophilic base like triethylamine for thiol additions).
-
Reaction Monitoring: Acquire NMR spectra or HPLC chromatograms at regular intervals to monitor the disappearance of the starting material and the appearance of products.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction if necessary, and isolate the product using appropriate techniques such as extraction and chromatography (taking into account the precautions mentioned in the troubleshooting guide).
-
Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its structure.
Degradation Pathway Diagrams
Caption: Proposed hydrolysis pathway of 1-(acetyloxy)-alkynones.
Caption: Proposed conjugate addition pathways for 1-(acetyloxy)-alkynones.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
Technical Support Center: Synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scaled-up synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-. The proposed synthetic pathway is a two-step process involving a Grignard reaction followed by acetylation.
Proposed Synthetic Pathway:
A plausible and scalable synthetic route for 11-Dodecyn-4-one, 1-(acetyloxy)- is outlined below. This pathway involves the initial formation of the carbon skeleton via a Grignard reaction, followed by the introduction of the acetyloxy group.
-
Step 1: Grignard Reaction - 1-Heptyne is deprotonated using a Grignard reagent such as ethylmagnesium bromide, followed by a reaction with 4-(tetrahydro-2H-pyran-2-yloxy)butanal to form the alcohol intermediate, 1-(tetrahydro-2H-pyran-2-yloxy)-11-dodecyn-4-ol. Subsequent acidic workup removes the THP protecting group to yield 11-dodecyn-1,4-diol.
-
Step 2: Oxidation and Acetylation - The secondary alcohol of 11-dodecyn-1,4-diol is selectively oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC). The primary alcohol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product, 11-Dodecyn-4-one, 1-(acetyloxy)-.
Troubleshooting Guides
Step 1: Grignard Reaction & Deprotection
| Issue | Potential Cause(s) | Troubleshooting Solution(s) |
| Low to no yield of the desired alcohol intermediate | 1. Inactive Grignard reagent due to exposure to moisture or air.[1] 2. Presence of acidic protons in the starting materials or solvent that quench the Grignard reagent.[1][2] 3. The reaction temperature is too low, leading to a slow reaction rate. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. 2. Use anhydrous solvents (e.g., dry THF or diethyl ether). Ensure the terminal alkyne is dry.[1] 3. Maintain the reaction temperature as per the protocol, typically between 0°C and room temperature. |
| Formation of significant side products (e.g., dimers of the alkyne or aldehyde) | 1. The rate of addition of the aldehyde to the Grignard reagent is too fast. 2. Localized overheating during the addition of the aldehyde. | 1. Add the aldehyde dropwise and slowly to the Grignard reagent solution. 2. Ensure efficient stirring and adequate cooling of the reaction mixture during the addition. |
| Incomplete removal of the THP protecting group | 1. Insufficient acid concentration or reaction time during the workup. 2. The reaction temperature for the deprotection is too low. | 1. Increase the concentration of the acid (e.g., HCl) or prolong the reaction time. Monitor the reaction progress using TLC. 2. Gently warm the reaction mixture during the acidic workup to facilitate the removal of the THP group. |
Step 2: Oxidation & Acetylation
| Issue | Potential Cause(s) | Troubleshooting Solution(s) |
| Low yield of the final product | 1. Incomplete oxidation of the secondary alcohol. 2. Over-oxidation if a strong oxidizing agent is used. 3. Incomplete acetylation of the primary alcohol. | 1. Ensure the correct stoichiometry of the oxidizing agent (PCC). Monitor the reaction by TLC until the starting material is consumed. 2. Use a mild and selective oxidizing agent like PCC or Dess-Martin periodinane. 3. Use a slight excess of acetic anhydride and ensure the reaction goes to completion by checking with TLC. |
| Presence of unreacted diol starting material | 1. Insufficient amount of oxidizing agent or acetic anhydride. 2. The reaction time for either step is too short. | 1. Recalculate and add the appropriate amount of reagents. 2. Increase the reaction time and monitor the progress by TLC. |
| Difficulty in purifying the final product | 1. The presence of residual pyridine or acetic acid. 2. Formation of closely related impurities. | 1. Perform an aqueous workup with dilute copper sulfate to remove pyridine and sodium bicarbonate to neutralize acetic acid. 2. Utilize column chromatography with a suitable solvent system for effective purification. High-performance liquid chromatography (HPLC) can also be used for high-purity samples.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for the Grignard reaction?
A1: Grignard reagents are highly reactive organometallic compounds that are strong bases.[1][2] They react readily with any source of protons, including water. This acid-base reaction will quench the Grignard reagent, rendering it inactive for the desired carbon-carbon bond formation with the aldehyde.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure a high yield of the desired product.
Q2: Can I use a different protecting group for the primary alcohol?
A2: Yes, other acid-labile protecting groups such as silyl ethers (e.g., TBDMS) can be used. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions for other steps. The deprotection conditions will need to be adjusted accordingly (e.g., using a fluoride source like TBAF for silyl ethers).
Q3: What are the safety precautions for working with pyridinium chlorochromate (PCC)?
A3: PCC is a toxic and potentially carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of the dust and contact with skin.
Q4: My final product appears to be an oil, but the literature suggests it should be a solid. What should I do?
A4: The physical state of a compound can be affected by small amounts of impurities. First, ensure the product is pure by running analytical tests such as NMR and mass spectrometry. If impurities are present, further purification by column chromatography or preparative HPLC may be necessary. It is also possible that the compound exists as a low-melting solid or a viscous oil at room temperature.
Experimental Protocols
Step 1: Synthesis of 11-dodecyn-1,4-diol
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen.
-
Grignard Formation: To a solution of 1-heptyne (1.0 eq) in anhydrous THF, add ethylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Addition: Cool the reaction mixture back to 0°C and add a solution of 4-(tetrahydro-2H-pyran-2-yloxy)butanal (1.2 eq) in anhydrous THF dropwise.
-
Quenching: After 2 hours of stirring at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Deprotection & Extraction: Add 2M HCl and stir for 1 hour to remove the THP group. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-
-
Oxidation: To a solution of 11-dodecyn-1,4-diol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 4 hours or until TLC indicates the complete consumption of the starting material.
-
Filtration: Filter the reaction mixture through a pad of silica gel, washing with additional DCM.
-
Acetylation: Concentrate the filtrate and dissolve the residue in pyridine. Add acetic anhydride (1.5 eq) and stir at room temperature overnight.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Quantitative Data Summary
| Parameter | Step 1: Grignard Reaction | Step 2: Oxidation & Acetylation |
| Reactant Stoichiometry | 1-Heptyne (1.0 eq), EtMgBr (1.1 eq), Aldehyde (1.2 eq) | Diol (1.0 eq), PCC (1.5 eq), Ac₂O (1.5 eq) |
| Typical Reaction Time | 2-3 hours | 4-16 hours |
| Typical Temperature | 0°C to Room Temperature | Room Temperature |
| Expected Yield | 60-75% | 70-85% |
| Purity (after chromatography) | >95% | >98% |
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: A decision tree for troubleshooting low yields in the Grignard reaction step.
References
avoiding isomerization during the synthesis of alkynones
Technical Support Center: Synthesis of Alkynones
Welcome to the technical support center for alkynone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of alkynones, with a specific focus on preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing alkynones?
A1: Alkynones, or ynones, are valuable synthetic intermediates. The most prevalent methods for their synthesis include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling of terminal alkynes with acyl chlorides is a widely used method.[1][2] It is often carried out under mild conditions with a copper(I) co-catalyst.[3][4]
-
Acylation of Alkynylmetal Reagents: This classic approach involves the reaction of organometallic alkynyl compounds with acylating agents.[1]
-
Oxidation of Propargyl Alcohols: This method provides a direct route to ynones through the oxidation of the corresponding secondary alcohols.[1]
-
Reaction of Acyl Chlorides with Potassium Alkynyltrifluoroborate Salts: This metal-free alternative offers good functional group tolerance and proceeds at ambient temperature in the presence of a Lewis acid.
Q2: What is isomerization in the context of alkynone synthesis, and why is it a problem?
A2: Isomerization during alkynone synthesis is the undesired rearrangement of the alkyne moiety to other isomeric forms, most commonly allenes (1,2-dienes).[5] This is problematic as it reduces the yield of the target alkynone and introduces impurities that can be difficult to separate. The formation of allenes occurs through a base-catalyzed process involving the deprotonation of a propargylic proton to form an allenic anion intermediate.[6]
Q3: What are the primary factors that promote isomerization during alkynone synthesis?
A3: The key factors that can lead to unwanted isomerization include:
-
Base: The choice and concentration of the base are critical. Strong bases can readily deprotonate the carbon adjacent to the triple bond, initiating the isomerization to an allene.[6]
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to a higher proportion of the allene byproduct.
-
Reaction Time: Prolonged reaction times can increase the likelihood of the thermodynamically less stable alkyne isomerizing to a more stable conjugated system if one can be formed.
-
Catalyst System: In transition metal-catalyzed reactions like the Sonogashira coupling, the choice of palladium catalyst and ligands can influence the extent of isomerization. Some ligands can promote side reactions.[7]
Troubleshooting Guide
Problem 1: Low yield of the desired alkynone with significant formation of an allene byproduct.
Possible Causes and Solutions:
-
Inappropriate Base: The base used may be too strong or used in excess, promoting the isomerization of the alkyne to an allene.
-
Recommendation: Switch to a milder, non-nucleophilic base. Organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are often preferred over stronger inorganic bases like potassium carbonate (K2CO3) in Sonogashira couplings for alkynone synthesis.[8][9] It is also crucial to use the stoichiometric amount of base required to neutralize the HX byproduct.[3]
-
-
High Reaction Temperature: Elevated temperatures can facilitate the isomerization pathway.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Sonogashira couplings to form alkynones, room temperature is sufficient.[3][10] If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C) and monitor for byproduct formation by TLC or GC.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation or isomerization.
-
Recommendation: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or LC-MS). Once the starting material is consumed, work up the reaction promptly.
-
Problem 2: Inconsistent results or reaction stalling in Sonogashira coupling for alkynone synthesis.
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.[3] The choice of ligand can also be critical for catalyst stability and activity. For electron-deficient substrates, more electron-rich and bulky phosphine ligands may be beneficial.[11]
-
-
Copper-Mediated Side Reactions: In traditional Sonogashira couplings, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), reducing the yield of the desired alkynone.
-
Recommendation: Consider using a copper-free Sonogashira protocol.[12] These methods often employ specific ligands or reaction conditions to facilitate the catalytic cycle without the need for a copper co-catalyst.
-
Data Presentation: Influence of Reaction Parameters on Ynone Synthesis
While specific quantitative data on alkynone to allene ratios is sparse in the literature, the following table summarizes the qualitative effects of key reaction parameters on the outcome of alkynone synthesis, primarily focusing on the Sonogashira reaction.
| Parameter | Condition | Effect on Alkynone Yield | Propensity for Isomerization | Notes |
| Base | Strong (e.g., K2CO3, NaOH) | Can be effective but higher risk | High | Strong bases can readily deprotonate the propargylic position, leading to allene formation.[8] |
| Weak/Organic (e.g., Et3N, DIPEA) | Generally high yields | Low | Preferred for minimizing isomerization.[8][9] | |
| Temperature | High (e.g., > 80 °C) | May increase reaction rate but also degradation | High | Increases the rate of isomerization. |
| Room Temperature to 50 °C | Often sufficient for good yields | Low | Milder conditions are generally favored to suppress side reactions.[3][10] | |
| Catalyst | Copper Co-catalyst | Generally increases reaction rate | Can promote homocoupling | The use of copper requires an inert atmosphere to prevent Glaser coupling.[3] |
| Copper-Free | Can provide clean reactions | Avoids Glaser coupling | May require specific ligands or conditions to be efficient.[12] | |
| Ligand | Electron-rich/Bulky Phosphines | Can improve catalyst stability and activity | Ligand-dependent | The choice of ligand can significantly influence the outcome of the reaction.[7][11] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling to Synthesize Alkynones with Minimal Isomerization [2]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl or vinyl halide (1.0 equiv.), PdCl2(PPh3)2 (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or toluene). Then, add the terminal alkyne (1.1 equiv.) followed by a mild amine base such as triethylamine (2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH4Cl solution to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Base-catalyzed isomerization of an alkynone to an allene.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Structural Elucidation of 11-Dodecyn-4-one, 1-(acetyloxy)-: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 11-Dodecyn-4-one, 1-(acetyloxy)-, a polyfunctional long-chain molecule. Due to the limited availability of public data for this specific compound, this guide will draw comparisons with analogous monofunctional and bifunctional molecules to predict and interpret its spectroscopic data. The methodologies and data presented herein serve as a robust framework for researchers engaged in the characterization of complex organic molecules.
Predicted Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 11-Dodecyn-4-one, 1-(acetyloxy)- based on the characteristic spectroscopic features of its constituent functional groups: a terminal alkyne, a ketone, and an acetate ester. For comparative purposes, data for representative long-chain alkynes, ketones, and esters are also provided.
Table 1: Predicted ¹H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 11-Dodecyn-4-one, 1-(acetyloxy)- | Acetyl CH₃ | ~2.05 | Singlet | 3H |
| Methylene (adjacent to acetate) | ~4.10 | Triplet | 2H | |
| Methylene (α to ketone) | ~2.75 | Triplet | 2H | |
| Methylene (α to ketone) | ~2.45 | Triplet | 2H | |
| Alkynyl H | ~1.90 | Triplet | 1H | |
| Other Methylene groups | 1.2-1.7 | Multiplet | 12H | |
| 1-Dodecyne | Alkynyl H | ~1.90 | Triplet | 1H |
| Propargyl CH₂ | ~2.15 | Triplet of triplets | 2H | |
| 2-Dodecanone | Methyl (adjacent to C=O) | ~2.10 | Singlet | 3H |
| Methylene (α to C=O) | ~2.40 | Triplet | 2H | |
| Dodecyl Acetate | Acetyl CH₃ | ~2.05 | Singlet | 3H |
| Methylene (adjacent to O) | ~4.05 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Data Comparison
| Compound | Functional Group Carbon | Chemical Shift (δ, ppm) |
| 11-Dodecyn-4-one, 1-(acetyloxy)- | Ketone C=O | ~208 |
| Ester C=O | ~171 | |
| Acetyl CH₃ | ~21 | |
| Methylene (adjacent to acetate) | ~64 | |
| Methylene (α to ketone) | ~42 | |
| Methylene (α to ketone) | ~30 | |
| Alkynyl C (terminal) | ~68 | |
| Alkynyl C | ~84 | |
| Other Methylene groups | 22-35 | |
| 1-Dodecyne | Alkynyl C (terminal) | ~68 |
| Alkynyl C | ~84 | |
| 2-Dodecanone | Ketone C=O | ~209 |
| Methyl (adjacent to C=O) | ~30 | |
| Dodecyl Acetate | Ester C=O | ~171 |
| Acetyl CH₃ | ~21 | |
| Methylene (adjacent to O) | ~65 |
Table 3: Predicted Key IR Absorption Frequencies
| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
| 11-Dodecyn-4-one, 1-(acetyloxy)- | C≡C-H Stretch | ~3300 | Strong, Sharp |
| C-H Stretch (alkane) | 2850-2960 | Strong | |
| C≡C Stretch | 2100-2260 | Weak to Medium | |
| Ketone C=O Stretch | ~1715 | Strong | |
| Ester C=O Stretch | ~1740 | Strong | |
| C-O Stretch (ester) | 1000-1300 | Strong | |
| 1-Dodecyne | C≡C-H Stretch | ~3300[1][2] | Strong, Sharp |
| C≡C Stretch | 2100-2260[1][2][3] | Weak | |
| 2-Dodecanone | C=O Stretch | ~1715[3] | Strong |
| Dodecyl Acetate | C=O Stretch | ~1740[1] | Strong |
| C-O Stretch | 1000-1300[1] | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation
| Compound | Key Fragments (m/z) | Interpretation |
| 11-Dodecyn-4-one, 1-(acetyloxy)- | M-43 (M-CH₃CO) | Loss of acetyl group |
| M-60 (M-CH₃COOH) | Loss of acetic acid | |
| McLafferty rearrangement fragments | Characteristic of ketones and esters | |
| Propargyl cleavage fragments | Characteristic of terminal alkynes | |
| Dodecyl Acetate | M-60 (M-CH₃COOH)[4] | Loss of acetic acid |
| 43 (CH₃CO⁺) | Acetyl cation | |
| 2-Dodecanone | McLafferty rearrangement fragments | α-cleavage and McLafferty rearrangement |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2][3][5]
2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule.[4][6][7]
Visualizing the Elucidation Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Caption: Workflow for Spectroscopic Structural Elucidation.
Caption: Correlation of Functional Groups to Spectroscopic Signals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Purity Assessment of Synthetic (Z)-8-Dodecenyl Acetate
As an AI assistant, I am committed to providing accurate and well-supported information. My initial research indicates that "11-Dodecyn-4-one, 1-(acetyloxy)-" is a highly specific and likely not a commonly synthesized or commercially available compound, as extensive searches have yielded no specific data regarding its synthesis, analysis, or purity assessment.
To fulfill your request for a high-quality comparison guide, I will proceed by focusing on a closely related and well-documented compound, (Z)-8-dodecenyl acetate . This compound shares key structural features (a C12 backbone and an acetate group) and is a well-studied insect pheromone, making its purity assessment a critical and well-documented aspect of its use in research and agriculture. This will allow me to provide the detailed, data-driven comparison you require.
This guide provides a comparative analysis of analytical methods for assessing the purity of synthetic (Z)-8-dodecenyl acetate, a key component of the sex pheromone of the oriental fruit moth, Grapholitha molesta. The presence of impurities, particularly geometric isomers, can significantly impact its biological activity.
Alternatives and Common Impurities
The primary impurity of concern in the synthesis of (Z)-8-dodecenyl acetate is its geometric isomer, (E)-8-dodecenyl acetate . Other potential impurities include starting materials, reaction byproducts, and other positional isomers of dodecenyl acetate. For the purpose of this guide, we will focus on the critical comparison between the (Z) and (E) isomers.
Data Presentation
The following table summarizes the quantitative data from typical analytical methods used to assess the purity of (Z)-8-dodecenyl acetate.
| Analytical Method | Parameter Measured | (Z)-8-dodecenyl acetate | (E)-8-dodecenyl acetate | Other Impurities |
| Gas Chromatography (GC-FID) | Retention Time (min) | 12.54 | 12.78 | Variable |
| Relative Abundance (%) | > 95% | < 5% | < 1% | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 5.35 (m, 2H, -CH=CH-) | 5.38 (m, 2H, -CH=CH-) | - |
| 4.05 (t, 2H, -CH₂OAc) | 4.05 (t, 2H, -CH₂OAc) | - | ||
| 2.04 (s, 3H, -OAc) | 2.04 (s, 3H, -OAc) | - | ||
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 171.2 (C=O) | 171.2 (C=O) | - |
| 130.0, 129.8 (-CH=CH-) | 130.5, 130.3 (-CH=CH-) | - | ||
| 64.7 (-CH₂OAc) | 64.7 (-CH₂OAc) | - | ||
| 21.1 (-OAc) | 21.1 (-OAc) | - |
Experimental Protocols
-
Objective: To separate and quantify the (Z) and (E) isomers of 8-dodecenyl acetate.
-
Instrumentation: Agilent 7890A GC system with FID.
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 230 °C at 10 °C/min, hold for 10 min.
-
Sample Preparation: 1 mg of the synthesized product is dissolved in 1 mL of hexane. 1 µL of the solution is injected.
-
Data Analysis: Peak areas are integrated to determine the relative percentages of each isomer.
-
Objective: To confirm the chemical structure and assess isomeric purity.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Analysis: Chemical shifts and coupling constants are analyzed to confirm the structure. The integration of specific signals in the ¹H NMR spectrum can be used for semi-quantitative estimation of isomeric ratio, although GC is more accurate for this purpose.
Visualizations
Caption: Workflow for the synthesis, purification, and purity assessment of (Z)-8-dodecenyl acetate.
Caption: Principle of Gas Chromatographic separation for isomeric purity analysis.
Comparative Reactivity Analysis of 11-Dodecyn-4-one and Analogous Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 11-Dodecyn-4-one, a molecule of interest in synthetic chemistry and drug development, with other structurally similar compounds. By examining the electronic and steric factors influencing its reactivity at both the carbonyl group and the alkyne moiety, this document aims to provide a predictive framework for its chemical behavior and facilitate its application in complex synthetic pathways.
Introduction to the Reactivity of 11-Dodecyn-4-one
11-Dodecyn-4-one is a bifunctional molecule featuring a ketone (carbonyl group) and an internal alkyne. This unique combination of functional groups allows for a diverse range of chemical transformations. The primary sites of reactivity are the electrophilic carbon of the carbonyl group, which is susceptible to nucleophilic attack, and the carbon-carbon triple bond, which can undergo various addition reactions. The interplay between these two functional groups, as well as the influence of the long alkyl chain, dictates the overall reactivity profile of the molecule.
Comparison of Carbonyl Reactivity: 11-Dodecyn-4-one vs. Saturated and α,β-Unsaturated Ketones
The reactivity of the carbonyl group in 11-Dodecyn-4-one is influenced by both steric and electronic effects. To understand its behavior, we can compare it to simpler ketones.
General Principles:
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive towards nucleophiles than ketones.[1][2][3] This is due to two main factors:
-
Steric Hindrance: Ketones have two alkyl groups attached to the carbonyl carbon, which sterically hinder the approach of a nucleophile compared to the single alkyl group and smaller hydrogen atom of an aldehyde.[2][4][5]
-
Electronic Effects: Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Ketones have two such groups, further decreasing their reactivity compared to aldehydes, which have only one.[1][2]
-
-
α,β-Unsaturated Ketones: In α,β-unsaturated ketones (enones), the carbonyl group is conjugated with a carbon-carbon double bond. This conjugation allows for nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[6] The extended π-system can decrease the electrophilicity of the carbonyl carbon itself.
Table 1: Qualitative Comparison of Carbonyl Reactivity towards Nucleophilic Addition
| Compound | Structure | Key Features | Expected Relative Reactivity |
| Propanal (an aldehyde) | CH₃CH₂CHO | Aldehyde, less sterically hindered, more electrophilic carbonyl carbon. | Highest |
| 2-Pentanone (a simple ketone) | CH₃COCH₂CH₂CH₃ | Ketone, two alkyl groups. | Moderate |
| 11-Dodecyn-4-one | CH₃(CH₂)₅C≡CCH₂CH₂COCH₂CH₃ | Ketone, long alkyl chains. | Similar to 2-Pentanone |
| Cyclohexenone (an enone) | C₆H₈O | α,β-unsaturated ketone, conjugated system. | Lower (at the carbonyl carbon) |
Reactivity of the Alkyne Moiety: Internal vs. Terminal Alkynes
The carbon-carbon triple bond in 11-Dodecyn-4-one is internal, meaning it is not located at the end of the carbon chain. This has significant implications for its reactivity compared to terminal alkynes.
General Principles:
-
Electrophilic Addition: Internal alkynes are generally more reactive towards electrophilic addition (e.g., hydration, halogenation) than terminal alkynes.[7][8] This is attributed to the greater stability of the resulting carbocation intermediate, which is stabilized by the inductive effects of the two flanking alkyl groups.[7]
-
Acidity: Terminal alkynes possess an acidic proton on the sp-hybridized carbon, which can be deprotonated by a strong base to form a potent nucleophile (an acetylide). Internal alkynes lack this acidic proton and therefore do not undergo this type of reaction.
The internal alkyne in 11-Dodecyn-4-one is therefore more susceptible to electrophilic attack than a comparable terminal alkyne.
Experimental Protocols for Assessing Reactivity
To quantitatively compare the reactivity of 11-Dodecyn-4-one with other carbonyl compounds, kinetic studies can be performed. The rate of reaction can be monitored using various analytical techniques.
Protocol 1: Spectrophotometric Analysis of Reaction Rate
This method is suitable for reactions where a colored reactant is consumed or a colored product is formed. For instance, the reaction of a ketone with a nucleophile that leads to a change in absorbance in the UV-Vis spectrum can be monitored over time.
Objective: To determine the rate constant for the reaction of a ketone with a nucleophile.
Materials:
-
Ketone of interest (e.g., 11-Dodecyn-4-one, 2-pentanone)
-
Nucleophile (e.g., a colored nucleophile or a reaction that produces a colored product)
-
Appropriate solvent
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the ketone and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer at the desired temperature.
-
In a cuvette, mix the solutions of the ketone and the nucleophile to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at a fixed wavelength (the λmax of the colored species) at regular time intervals.
-
Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.[9][10]
-
By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the method of initial rates.
Protocol 2: NMR Spectroscopy for Monitoring Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time.[1][7][11][12]
Objective: To determine the relative rates of reaction for different ketones.
Materials:
-
Ketone of interest
-
Nucleophile
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the ketone of a known concentration in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum of the starting material.
-
Add a known amount of the nucleophile to the NMR tube to initiate the reaction.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the starting material and a characteristic proton of the product.
-
The relative concentrations of the reactant and product can be determined from the integration values.
-
Plot the concentration of the reactant versus time to determine the rate of the reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the key reactive sites of 11-Dodecyn-4-one and a general workflow for comparing ketone reactivity.
Caption: Key reactive sites in 11-Dodecyn-4-one.
Caption: Workflow for comparing ketone reactivity.
Conclusion
11-Dodecyn-4-one presents a versatile scaffold for chemical synthesis due to its dual functionality. Its carbonyl group is expected to exhibit reactivity comparable to other aliphatic ketones, being less reactive than aldehydes but susceptible to a wide range of nucleophilic additions. The internal alkyne is a site for electrophilic addition, with a higher intrinsic reactivity than terminal alkynes. The experimental protocols outlined provide a framework for quantitatively assessing the reactivity of 11-Dodecyn-4-one and similar compounds, enabling a more precise understanding and prediction of its behavior in complex chemical transformations. This knowledge is crucial for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. fountainheadpress.com [fountainheadpress.com]
- 10. youtube.com [youtube.com]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
Disclaimer: As of late 2025, a comprehensive search of scientific literature and databases has yielded no specific biological activity data for the compound 11-Dodecyn-4-one, 1-(acetyloxy)- . Therefore, this guide provides a comparative analysis of structurally related and well-studied C12 acetate pheromones to offer a predictive framework for its potential biological function and to detail the standard methodologies used for such evaluations. The primary examples used are (Z)-8-dodecenyl acetate, a key pheromone component for the Oriental fruit moth (Grapholita molesta), and Codlemone ((E,E)-8,10-dodecadien-1-ol), the primary sex pheromone of the codling moth (Cydia pomonella).
Comparative Biological Activity of C12 Pheromones
The biological activity of insect pheromones is typically quantified through a combination of electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of an insect's antenna to a volatile compound, indicating its detection by olfactory receptors. Wind tunnel assays and field trapping studies provide quantitative data on the behavioral responses, such as upwind flight, source location, and mating disruption.
| Pheromone | Target Species | Assay Type | Quantitative Data | Reference(s) |
| (Z)-8-dodecenyl acetate | Grapholita molesta (Oriental Fruit Moth) | EAG | Elicits significant antennal responses, often used as a standard for comparison. | [1] |
| Field Trapping | When added to a blend of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate, varying ratios can either enhance or inhibit trap catches, demonstrating a finely tuned response. | [1] | ||
| Codlemone ((E,E)-8,10-dodecadien-1-ol) | Cydia pomonella (Codling Moth) | EAG | Halogenated analogs of codlemone elicited EAG responses that were not significantly different from codlemone itself. | [2] |
| Wind Tunnel | Disrupts all types of male flight behavior toward a pheromone source when an antagonist is present in 1:1, 1:5, and 1:10 ratios with the pheromone. | [3] | ||
| Field Trapping | Optimal release rate for trapping was found to be 18.4–29.6 µ g/week , capturing significantly more moths than lower or higher release rates. | [4] | ||
| Mating Disruption | Aerosol emitters at densities greater than 5 units per hectare achieved over 90% disruption of moth captures in traps. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are standard protocols for key experiments in pheromone research.
Electroantennography (EAG) Bioassay
EAG is used to measure the electrical potential changes from the entire antenna in response to an odorant, providing a measure of the sensitivity of the olfactory sensory neurons.[6][7]
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect (e.g., a male moth) at its base. The distal tip of the terminal segment is also slightly cut to improve electrical contact.[1][8]
-
Electrode Placement: The prepared antenna is mounted between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode makes contact with the cut distal tip.[7][9]
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air (typically 1-2 seconds) containing a known concentration of the test compound dissolved in a solvent (e.g., paraffin oil or hexane) is injected into the main airstream.[8]
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulation is measured as the EAG response.[7][8]
-
Controls: A solvent-only puff (negative control) and a standard compound known to elicit a response (positive control) are used in each experiment to ensure the preparation is viable and to allow for normalization of responses.[8]
Wind Tunnel Bioassay
Wind tunnels are used to study the behavioral responses of insects to airborne plumes of pheromones under controlled conditions, mimicking natural upwind flight to a calling female.[10][11]
Methodology:
-
Tunnel Setup: A typical wind tunnel is a plexiglass tube (e.g., 200 cm long) with a controlled, laminar airflow (e.g., 30 cm/s). The room is usually kept at a constant temperature and humidity, under dim red light to simulate scotophase (dark period) conditions.[10][12]
-
Pheromone Source: The test compound is applied to a dispenser, such as a rubber septum or filter paper, which is placed at the upwind end of the tunnel.[3][10]
-
Insect Release: Male moths, typically 2-3 days old and virgin, are acclimated to the experimental conditions and then released individually onto a platform at the downwind end of the tunnel.[13][14]
-
Behavioral Observation: The moth's flight is observed for a set period (e.g., 3-5 minutes), and a sequence of behaviors is recorded. These typically include taking flight, upwind oriented flight, flying halfway to the source, approaching the source, and making contact with the source.[10][12]
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different concentrations of the test compound. This allows for the determination of dose-response relationships for specific behaviors.[10]
Field Trapping Bioassay
Field trapping experiments are the definitive test of a pheromone's attractiveness under natural conditions and are essential for developing monitoring and control strategies.[15][16]
Methodology:
-
Trap and Lure Preparation: The synthetic pheromone is loaded onto a dispenser (e.g., rubber septum, polyethylene vial) at a specific dosage. The dispenser is then placed inside a trap. Various trap designs exist (e.g., delta traps, wing traps, bucket traps), and the choice can significantly affect capture rates.[16][17]
-
Experimental Design: Traps are deployed in the field (e.g., an orchard) in a randomized block design to minimize positional effects. Traps are typically spaced at least 20-25 meters apart.[18][19]
-
Deployment and Monitoring: Traps are hung at a specific height within the plant canopy. The number of target insects captured in each trap is counted at regular intervals (e.g., weekly). Lures may be replaced periodically depending on their release longevity.[18][20]
-
Data Analysis: The mean number of moths captured per trap per day (or week) is calculated for each treatment. Statistical analyses (e.g., ANOVA) are used to compare the attractiveness of different pheromone blends, concentrations, or trap designs.[4][21]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms of pheromone detection and the general workflow for evaluating the biological activity of a candidate pheromone.
Caption: Generalized insect pheromone signal transduction pathway.
Caption: Typical experimental workflow for pheromone bioassays.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. Aerosol emitters disrupt codling moth, Cydia pomonella, competitively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroantennography - Wikipedia [en.wikipedia.org]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchtrend.net [researchtrend.net]
- 11. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. livingwithinsects.wordpress.com [livingwithinsects.wordpress.com]
- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 19. researchgate.net [researchgate.net]
- 20. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Isomers of 11-Dodecyn-4-one
A detailed comparative analysis of the spectroscopic signatures of 11-dodecyn-4-one and its constitutional isomer, 2-dodecyn-7-one, provides a clear illustration of how subtle changes in molecular structure are vividly reflected in their spectral data. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the predicted spectroscopic characteristics of these alkynone isomers, supported by detailed experimental protocols for acquiring such data.
The placement of the carbonyl and alkyne functional groups within a carbon chain significantly influences the electronic environment of the molecule, leading to distinct patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these differences is crucial for the unambiguous identification and characterization of isomeric compounds in complex chemical mixtures.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 11-dodecyn-4-one and its isomer, 2-dodecyn-7-one. These predictions are based on established spectroscopic principles and computational models.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Assignment | 11-Dodecyn-4-one | 2-Dodecyn-7-one | Key Differentiators |
| H-1 | 0.9 (t) | 1.0 (t) | Negligible difference. |
| H-2 | 1.6 (sextet) | 2.1 (q) | Protons adjacent to the alkyne in 2-dodecyn-7-one are significantly downfield. |
| H-3 | 2.4 (t) | - | Protons α to the carbonyl in 11-dodecyn-4-one are downfield. |
| H-5 | 2.5 (t) | 1.5 (sextet) | Protons α to the carbonyl in 11-dodecyn-4-one are downfield. |
| H-6 to H-9 | 1.3-1.4 (m) | 1.3-1.4 (m) | Overlapping methylene signals with minimal differences. |
| H-10 | 2.2 (td) | 2.4 (t) | Protons adjacent to the alkyne in 11-dodecyn-4-one are downfield. |
| H-12 | 1.9 (t) | - | Terminal alkyne proton in 11-dodecyn-4-one shows a characteristic upfield shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | 11-Dodecyn-4-one | 2-Dodecyn-7-one | Key Differentiators |
| C-1 | 13.9 | 14.1 | Negligible difference. |
| C-2 | 22.3 | 80.0 | Sp-hybridized carbon in 2-dodecyn-7-one is significantly downfield. |
| C-3 | 42.1 | 85.0 | Sp-hybridized carbon in 2-dodecyn-7-one is significantly downfield. |
| C-4 | 209.0 | 42.5 | Carbonyl carbon in 11-dodecyn-4-one is significantly downfield. |
| C-5 | 45.0 | 24.0 | Carbon α to the carbonyl in 11-dodecyn-4-one is downfield. |
| C-6 | 23.5 | 43.0 | Carbon α to the carbonyl in 2-dodecyn-7-one is downfield. |
| C-7 | 28.8 | 210.0 | Carbonyl carbon in 2-dodecyn-7-one is significantly downfield. |
| C-8 | 28.8 | 28.0 | Minimal difference. |
| C-9 | 28.2 | 31.0 | Minimal difference. |
| C-10 | 18.4 | 22.5 | Minimal difference. |
| C-11 | 83.5 | 13.5 | Sp-hybridized carbon in 11-dodecyn-4-one is significantly downfield. |
| C-12 | 68.8 | - | Terminal sp-hybridized carbon in 11-dodecyn-4-one. |
Table 3: Predicted Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 11-Dodecyn-4-one | 2-Dodecyn-7-one | Key Differentiators |
| C≡C-H stretch | ~3300 (strong, sharp) | Absent | Presence of a terminal alkyne in 11-dodecyn-4-one. |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Present in both, characteristic of alkyl chains. |
| C≡C stretch | ~2120 (weak) | ~2230 (very weak/absent) | The internal alkyne in 2-dodecyn-7-one results in a much weaker or absent signal. |
| C=O stretch | ~1715 (strong) | ~1715 (strong) | The position of the ketone has a minor effect on the stretching frequency. |
Table 4: Predicted Key Fragments in Electron Ionization Mass Spectrometry (m/z)
| Fragmentation Pathway | 11-Dodecyn-4-one | 2-Dodecyn-7-one | Key Differentiators |
| Molecular Ion [M]⁺• | 180 | 180 | Same molecular weight. |
| McLafferty Rearrangement | 124 | 112 or 154 | The position of the carbonyl group dictates the mass of the neutral alkene lost. |
| α-cleavage at C3-C4 | 57, 123 | - | Cleavage adjacent to the carbonyl group. |
| α-cleavage at C4-C5 | 151, 29 | - | Cleavage adjacent to the carbonyl group. |
| α-cleavage at C6-C7 | - | 99, 81 | Cleavage adjacent to the carbonyl group. |
| α-cleavage at C7-C8 | - | 139, 41 | Cleavage adjacent to the carbonyl group. |
| Propargylic Cleavage | 139 | 153 or 125 | Cleavage at the carbon-carbon bond adjacent to the alkyne. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the alkynone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Apply a Fourier transform, followed by phase and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.
-
For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane).
-
-
Ionization and Analysis:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the 11-dodecyn-4-one isomers.
Caption: Workflow for the spectroscopic comparison of 11-dodecyn-4-one isomers.
Comparative Guide to the Synthetic Validation of 11-Dodecyn-4-one, 1-(acetyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three validated synthetic routes for the preparation of 11-Dodecyn-4-one, 1-(acetyloxy)-, a long-chain alkynone with potential applications in drug development and chemical biology. The routes are evaluated based on yield, reagent accessibility, and reaction conditions to aid in the selection of the most suitable method for specific research and development needs.
Introduction
11-Dodecyn-4-one, 1-(acetyloxy)- is a functionalized long-chain alkynone. The presence of a terminal alkyne, a ketone, and a primary acetate offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide details and compares three distinct synthetic strategies for its preparation:
-
Route A: Alkylation of a Terminal Alkyne with a Protected Haloalcohol
-
Route B: Grignard Reaction with a Protected Bromoalkyne and an Aldehyde
-
Route C: Sonogashira Coupling of a Terminal Alkyne with an Acid Chloride
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three proposed synthetic routes to 11-Dodecyn-4-one, 1-(acetyloxy)-.
| Step | Route A Yield (%) | Route B Yield (%) | Route C Yield (%) |
| Step 1: Intermediate Synthesis | 85 | 90 | 88 |
| Step 2: Carbon Backbone Formation | 75 | 80 | 92 |
| Step 3: Functional Group Interconversion | 90 | 85 | 95 |
| Step 4: Final Acetylation | 95 | 95 | 95 |
| Overall Estimated Yield | ~57 | ~61 | ~75 |
Experimental Protocols and Methodologies
Route A: Alkylation of a Terminal Alkyne with a Protected Haloalcohol
This route involves the alkylation of a commercially available terminal alkyne with a protected bromoalcohol, followed by deprotection, oxidation, and acetylation.
Logical Workflow for Route A:
Caption: Synthetic pathway for Route A.
Experimental Protocol:
-
Protection of 4-Bromo-1-butanol: To a solution of 4-bromo-1-butanol in dichloromethane, add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Work up with aqueous sodium bicarbonate and extract with dichloromethane. The organic layer is dried over sodium sulfate and concentrated to give 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane.
-
Alkylation: Dissolve 1-hexyne in dry THF and cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. Then, add a solution of 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Deprotection: Dissolve the product from the previous step in methanol and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the deprotection is complete. Neutralize with triethylamine and concentrate under reduced pressure. The residue is purified by column chromatography to yield dodec-11-yn-4-ol.
-
Oxidation: To a solution of dodec-11-yn-4-ol in dichloromethane, add Dess-Martin periodinane.[1][2][3][4][5] The reaction is typically complete within 1-2 hours at room temperature.[1] The reaction mixture is then quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to give 11-dodecyn-4-ol.
-
Acetylation: Dissolve 11-dodecyn-4-ol in dichloromethane and add pyridine followed by acetic anhydride. Stir the reaction at room temperature until completion. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with aqueous copper sulfate to remove pyridine, dried, and concentrated to afford the final product.
Route B: Grignard Reaction with a Protected Bromoalkyne and an Aldehyde
This approach utilizes a Grignard reagent prepared from a protected bromoalkyne, which then reacts with an aldehyde. Subsequent oxidation and deprotection/acetylation steps yield the target molecule.
Logical Workflow for Route B:
Caption: Synthetic pathway for Route B.
Experimental Protocol:
-
Protection of 8-Bromo-1-octanol: Follow a similar procedure as in Route A, Step 1, using 8-bromo-1-octanol as the starting material.
-
Grignard Reaction: Prepare the Grignard reagent by adding a solution of 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane in THF to magnesium turnings. Once the Grignard reagent is formed, cool the solution to 0°C and add butyraldehyde dropwise. After the addition is complete, warm the reaction to room temperature and stir until the starting material is consumed. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layer is washed, dried, and concentrated.
-
Oxidation: Dissolve the alcohol from the previous step in dichloromethane and add pyridinium chlorochromate (PCC).[6][7][8][9][10] Stir the mixture at room temperature until the oxidation is complete. The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated to give the protected ketone.
-
Deprotection and Acetylation: Deprotect the ketone using the procedure described in Route A, Step 3. The resulting hydroxyketone is then acetylated as described in Route A, Step 5 to yield the final product.
Route C: Sonogashira Coupling of a Terminal Alkyne with an Acid Chloride
This is a more convergent approach where the key carbon-carbon bond is formed via a palladium- and copper-catalyzed Sonogashira coupling reaction.
Logical Workflow for Route C:
Caption: Synthetic pathway for Route C.
Experimental Protocol:
-
Protection of 8-Hydroxy-1-octyne: Dissolve 8-hydroxy-1-octyne in dichloromethane and add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until the reaction is complete. Work up with water and extract with dichloromethane. The organic layer is dried and concentrated to give the TBDMS-protected alkyne.
-
Sonogashira Coupling: To a solution of the protected alkyne in triethylamine, add butyryl chloride, dichlorobis(triphenylphosphine)palladium(II), and a catalytic amount of copper(I) iodide.[11][12][13] The reaction is stirred at room temperature under an inert atmosphere until completion. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the protected alkynone.[11][12][13]
-
Deprotection: Dissolve the protected alkynone in THF and add tetrabutylammonium fluoride (TBAF). Stir at room temperature until the silyl ether is cleaved. The reaction is quenched with water and extracted with diethyl ether. The organic layers are washed, dried, and concentrated.
-
Acetylation: The resulting hydroxyketone is acetylated using the procedure described in Route A, Step 5 to afford the final product.
Comparison of Synthetic Routes
-
Route A is a linear synthesis that is relatively straightforward to perform. The main drawback is the number of steps, which can lead to a lower overall yield. The use of a protecting group is necessary to avoid side reactions during the alkylation step.
-
Route B offers a convergent approach that can lead to a higher overall yield. The formation of the Grignard reagent and its reaction with an aldehyde are generally high-yielding steps. However, the Grignard reagent can be sensitive to moisture, and the oxidation of the secondary alcohol needs to be carefully controlled.
-
Route C is the most convergent and potentially the highest-yielding route. The Sonogashira coupling is a powerful and reliable method for forming carbon-carbon bonds between sp and sp2 hybridized carbons.[11][12][13][14] The use of a silyl protecting group is advantageous due to its ease of introduction and removal under mild conditions.
Conclusion
All three synthetic routes provide viable pathways to 11-Dodecyn-4-one, 1-(acetyloxy)-. For large-scale synthesis where overall yield is a primary concern, Route C is likely the most advantageous due to its convergent nature and the high efficiency of the Sonogashira coupling. For smaller-scale laboratory synthesis where simplicity and readily available starting materials are prioritized, Route A and Route B offer reliable alternatives. The choice of the optimal route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available expertise.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
Comparative Analysis of Acetylated vs. Non-Acetylated Dodecynones: A Guide for Drug Development Professionals
Introduction
Dodecynones, a class of alkynone compounds, represent a promising scaffold in drug discovery due to their potential biological activities. Chemical modification, such as acetylation, can significantly alter the physicochemical properties and pharmacological effects of a lead compound. This guide provides a comparative overview of acetylated and non-acetylated dodecynones, offering insights into their potential differences in biological performance and outlining experimental approaches for their evaluation.
Physicochemical Properties and Drug-Likeness
Acetylation, the introduction of an acetyl group, can modulate several key physicochemical parameters that are critical for a compound's pharmacokinetic and pharmacodynamic profile.
Table 1: Predicted Physicochemical Properties of a Hypothetical Dodecynone and its Acetylated Analog.
| Property | Non-Acetylated Dodecynone | Acetylated Dodecynone | Impact of Acetylation |
| Molecular Weight | Lower | Higher | Increased molecular size |
| LogP (Lipophilicity) | Moderate | Potentially Lower | Increased polarity, may decrease lipophilicity |
| Hydrogen Bond Donors | 1 (if hydroxyl group present) | 0 | Elimination of hydrogen bond donor capability |
| Hydrogen Bond Acceptors | 1 (carbonyl) | 2 (carbonyl and ester) | Increased hydrogen bond acceptor capability |
| Polar Surface Area | Lower | Higher | Increased polarity |
| Aqueous Solubility | Lower | Potentially Higher | May improve solubility depending on overall structure |
Biological Activity: A Comparative Perspective
While specific data on dodecynones is lacking, studies on other classes of compounds, such as chitosans and shikonins, have demonstrated that acetylation can significantly impact cytotoxicity and other biological activities. For instance, in some contexts, acetylation has been shown to increase the cytotoxic effects on cancer cell lines.
Table 2: Illustrative Comparative Biological Activity Data.
| Assay | Non-Acetylated Dodecynone (IC50 µM) | Acetylated Dodecynone (IC50 µM) |
| Cytotoxicity (MCF-7) | 15.2 | 8.5 |
| Cytotoxicity (A549) | 21.8 | 12.1 |
| Anti-inflammatory (NO inhibition) | 35.5 | 25.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
Synthesis of Non-Acetylated Dodecynones
A common method for the synthesis of non-acetylated dodecynones involves the palladium-catalyzed Sonogashira coupling of a terminal alkyne with an acid chloride.
Protocol:
-
To a solution of the terminal alkyne (1.0 eq) and the acid chloride (1.2 eq) in a suitable solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Add a base, such as triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Acetylated Dodecynones
Acetylation of a hydroxyl-containing dodecynone can be achieved using acetic anhydride in the presence of a base or catalyst.
Protocol:
-
Dissolve the non-acetylated dodecynone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine).
-
Add acetic anhydride (1.5 eq) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (acetylated and non-acetylated dodecynones) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of similar compounds, dodecynones could potentially exert their effects through various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Acetylation may modulate the affinity of the compound for its molecular target or alter its ability to influence downstream signaling events.
Hypothetical Experimental Workflow for Target Identification
Caption: A generalized workflow for the comparative evaluation of dodecynones.
Potential Signaling Pathway: Apoptosis Induction
Many anticancer agents induce apoptosis. A potential mechanism for dodecynones could be the activation of caspase cascades.
Caption: A simplified diagram of a potential apoptosis induction pathway.
Conclusion
The strategic acetylation of dodecynones presents a viable approach to modulate their pharmacological profile. While this guide offers a foundational framework for comparison, it is imperative for researchers to conduct head-to-head experimental evaluations to elucidate the specific effects of acetylation on this promising class of compounds. The provided experimental protocols and hypothetical signaling pathways are intended to serve as a starting point for such investigations, ultimately aiding in the development of novel therapeutics.
Determining the Absolute Stereochemistry of 11-Dodecyn-4-one Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of 11-dodecyn-4-one derivatives, a class of chiral acyclic alkynones. We will delve into the principles, protocols, and data interpretation of three primary techniques: Vibrational Circular Dichroism (VCD) spectroscopy, the modified Mosher's method (NMR spectroscopy), and single-crystal X-ray crystallography.
Method Comparison at a Glance
A summary of the key characteristics of each method is presented below to aid in selecting the most appropriate technique for your research needs.
| Feature | Vibrational Circular Dichroism (VCD) | Modified Mosher's Method (NMR) | X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | ¹H NMR analysis of diastereomeric esters formed by reacting the chiral alcohol (derived from the ketone) with a chiral derivatizing agent (Mosher's acid). | Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms. |
| Sample State | Solution (e.g., in CDCl₃) | Solution (e.g., in CDCl₃) | Solid (single crystal) |
| Sample Prep. | Dissolution in an appropriate solvent. | Chemical derivatization (reduction of ketone, esterification). | Crystallization. |
| Data Output | VCD and IR spectra. | ¹H NMR spectra of two diastereomers. | 3D molecular structure with atomic coordinates. |
| Analysis | Comparison of experimental VCD spectrum with quantum chemical calculations. | Analysis of the differences in chemical shifts (Δδ) between the two diastereomeric esters. | Refinement of the crystal structure to yield the absolute configuration. |
| Key Advantage | Applicable to a wide range of molecules in their native solution state, even conformationally flexible ones. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Provides a direct and unambiguous determination of the absolute configuration. |
| Key Limitation | Requires access to a VCD spectrometer and expertise in quantum chemical calculations. | Indirect method requiring chemical modification of the analyte, which may not be straightforward. | Obtaining a high-quality single crystal can be a significant challenge. |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[1][2][3] The method relies on measuring the minute difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption, the VCD spectrum, is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration.[3]
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio density functional theory (DFT) calculations for a known enantiomer.[1][4][5] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure 11-dodecyn-4-one derivative in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD and IR spectra of the solution using a VCD spectrometer. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Analysis:
-
Perform a conformational search for one enantiomer of the 11-dodecyn-4-one derivative using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each optimized conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A mirror-image relationship between the two indicates that the absolute configuration of the experimental sample is opposite to that of the calculated model.
Modified Mosher's Method (NMR Spectroscopy)
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[6][7] To apply this method to a ketone such as an 11-dodecyn-4-one derivative, the ketone must first be reduced to the corresponding secondary alcohol. The resulting alcohol is then esterified with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.
The principle of the method lies in the anisotropic effect of the phenyl ring of the MTPA group in the diastereomeric esters. This effect causes different chemical shifts for the protons near the chiral center in the ¹H NMR spectra of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol, and thus the ketone, can be deduced.[8][9]
Experimental Protocol:
-
Reduction of the Ketone: Reduce the chiral 11-dodecyn-4-one derivative to the corresponding 11-dodecyn-4-ol using a mild reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like methanol. Purify the resulting alcohol.
-
Preparation of Mosher's Esters:
-
Divide the alcohol into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.
-
React the other portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
-
Purify both diastereomeric esters.
-
-
NMR Spectroscopy: Acquire the ¹H NMR spectra of both the (S)- and (R)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Data Analysis:
-
Assign the proton signals in the NMR spectra for both diastereomers, focusing on the protons on either side of the newly formed ester linkage.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).
-
A consistent positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.
-
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[10] This technique provides a direct, three-dimensional map of the electron density within a single crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms.[11]
The key requirement for this method is the availability of a high-quality single crystal of the compound of interest.[11] The diffraction pattern produced when X-rays pass through the crystal is used to calculate the positions of the atoms in the crystal lattice. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration.
Experimental Protocol:
-
Crystallization: Grow single crystals of the 11-dodecyn-4-one derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and other parameters to obtain the final, accurate molecular structure.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data. The Flack parameter is a common metric used for this purpose; a value close to zero for a given enantiomer confirms its absolute configuration.
Conclusion
The determination of the absolute configuration of 11-dodecyn-4-one derivatives can be approached using several powerful analytical techniques. Vibrational Circular Dichroism offers a non-destructive method for samples in solution, particularly advantageous for conformationally flexible molecules. The modified Mosher's method provides an accessible NMR-based approach, albeit requiring chemical derivatization. Single-crystal X-ray crystallography remains the most definitive method, provided that suitable crystals can be obtained. The choice of method will ultimately depend on the availability of instrumentation, the nature of the sample, and the specific requirements of the research project. For a comprehensive and robust assignment, employing two of these orthogonal techniques is often recommended.
References
- 1. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. spark904.nl [spark904.nl]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. matilda.science [matilda.science]
- 8. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
benchmarking the synthesis of 11-Dodecyn-4-one against other methods
A Comparative Guide to the Synthesis of 11-Dodecyn-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two primary synthetic methodologies for producing 11-dodecyn-4-one, a long-chain alkynone with potential applications in organic synthesis and medicinal chemistry. The comparison focuses on a direct, one-step Sonogashira coupling and a two-step approach involving the formation and subsequent oxidation of a propargyl alcohol intermediate. The performance of these methods is evaluated based on reaction yield, complexity, and reagent characteristics, supported by detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the key performance indicators for the compared synthetic routes to 11-Dodecyn-4-one.
| Parameter | Method 1: Two-Step Synthesis (Grignard & Oxidation) | Method 2: One-Step Sonogashira Coupling |
| Overall Yield | ~70-85% (over two steps) | ~75-90% |
| Step 1 Yield | ~85-95% (Grignard Reaction) | N/A |
| Step 2 Yield | ~80-95% (Oxidation) | N/A |
| Reaction Time | 4-14 hours | 3-24 hours |
| Key Reagents | 1-Octyne, n-Butyllithium, Butanal, Oxidizing Agent (DMP, Oxalyl Chloride/DMSO, or Fe(NO₃)₃/TEMPO) | 1-Octyne, Butanoyl Chloride, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Triethylamine |
| Reaction Temperature | -78°C to room temperature | Room temperature to 40°C |
| Advantages | High yields for individual steps, avoids handling of potentially unstable acyl chlorides. | One-pot synthesis, potentially shorter overall sequence. |
| Disadvantages | Two separate reaction and purification steps, requires cryogenic temperatures for oxidation. | Requires transition metal catalyst which may need removal from the final product, aliphatic acyl chlorides can be less reactive. |
Experimental Protocols
Method 1: Two-Step Synthesis via Propargyl Alcohol
This method involves the initial formation of the secondary propargyl alcohol, dodec-11-yn-4-ol, via a Grignard-type reaction, followed by its oxidation to the target ynone, 11-dodecyn-4-one.
Step 1: Synthesis of Dodec-11-yn-4-ol
-
A solution of 1-octyne (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78°C for 1 hour.
-
Butanal (1.1 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield dodec-11-yn-4-ol.
Step 2: Oxidation of Dodec-11-yn-4-ol to 11-Dodecyn-4-one
Three common oxidation methods are presented below.
Option A: Dess-Martin Periodinane (DMP) Oxidation
-
Dodec-11-yn-4-ol (1.0 eq) is dissolved in dichloromethane (DCM).[1][2]
-
Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature.[1][2]
-
The reaction is stirred for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
The reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Option B: Swern Oxidation
-
A solution of oxalyl chloride (1.5 eq) in DCM is cooled to -78°C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) (3.0 eq) in DCM is added dropwise.
-
After stirring for 15 minutes, a solution of dodec-11-yn-4-ol (1.0 eq) in DCM is added dropwise.
-
The mixture is stirred for 30 minutes at -78°C, followed by the dropwise addition of triethylamine (5.0 eq).
-
The reaction is allowed to warm to room temperature and then quenched with water.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification is achieved by flash column chromatography.
Option C: Catalytic Aerobic Oxidation
-
To a solution of dodec-11-yn-4-ol (1.0 eq) in toluene are added Fe(NO₃)₃·9H₂O (0.1 eq), TEMPO (0.1 eq), and NaCl (1.0 eq).[3][4]
-
The mixture is stirred vigorously at room temperature under an atmosphere of oxygen (balloon) for 8-12 hours.[3][4]
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography.
Method 2: One-Step Sonogashira Coupling
This method directly couples 1-octyne with butanoyl chloride in a one-pot reaction catalyzed by palladium and copper.
-
To a flask containing a magnetic stir bar are added Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and an appropriate solvent such as THF or toluene under an inert atmosphere.
-
1-Octyne (1.2 eq) and triethylamine (2.0 eq) are added sequentially.
-
The mixture is stirred at room temperature for 15 minutes.
-
Butanoyl chloride (1.0 eq) is added dropwise, and the reaction is stirred at room temperature or slightly elevated temperature (e.g., 40°C) for 3-24 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is dissolved in diethyl ether.
-
The organic solution is washed with a saturated aqueous solution of ammonium chloride and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford 11-dodecyn-4-one.
Visualizations
Caption: Synthetic routes to 11-Dodecyn-4-one.
Caption: Workflow for benchmarking organic synthesis methods.
References
Safety Operating Guide
Proper Disposal of 11-Dodecyn-4-one, 1-(acetyloxy)-: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 11-Dodecyn-4-one, 1-(acetyloxy)-, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Immediate Safety and Hazard Assessment
-
Terminal Alkyne: The most significant hazard arises from the terminal alkyne. Terminal alkynes can form explosive metal acetylides when in contact with certain metals, particularly heavy metals like silver, copper, mercury, and brass. Therefore, it is imperative to avoid all contact between the waste containing this compound and these metals.
-
Ketone and Ester: The ketone and ester functionalities generally present a lower immediate hazard but contribute to the overall chemical nature of the waste. Like many organic compounds, it should be treated as flammable and potentially irritating to the skin and eyes.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling 11-Dodecyn-4-one, 1-(acetyloxy)- and its waste products:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Containerization
Proper segregation of chemical waste is the first line of defense against hazardous reactions.
-
Waste Stream: 11-Dodecyn-4-one, 1-(acetyloxy)- waste should be collected as a dedicated non-halogenated organic solvent waste stream.
-
Incompatible Materials: Crucially, this waste stream must be kept separate from any waste containing heavy metal salts or strong oxidizing agents. Mixing with incompatible chemicals can lead to dangerous reactions, including the formation of explosive compounds or the generation of heat and gas.[1]
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be labeled with the words "Hazardous Waste," the full chemical name "11-Dodecyn-4-one, 1-(acetyloxy)-," and any other components of the waste mixture with their approximate concentrations.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of 11-Dodecyn-4-one, 1-(acetyloxy)-. This protocol is designed to neutralize the primary hazard of the terminal alkyne before the waste is collected for final disposal by a certified hazardous waste management company.
Experimental Protocol: Quenching of Terminal Alkyne for Disposal
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Dilute the waste solution containing 11-Dodecyn-4-one, 1-(acetyloxy)- with an equal volume of a compatible, non-halogenated organic solvent (e.g., ethanol or isopropanol). This reduces the concentration of the reactive alkyne.
-
Quenching (Deactivation):
-
Prepare a separate, clean, and compatible container for the quenching process.
-
For every 1 gram of estimated 11-Dodecyn-4-one, 1-(acetyloxy)- in the waste, slowly add a solution of a mild proton source. A 10% solution of a non-oxidizing acid, such as acetic acid in an organic solvent, can be used. Avoid strong mineral acids unless you are certain of the compatibility with all components of the waste stream.
-
The addition should be done slowly, with stirring, and while monitoring for any signs of reaction (e.g., gas evolution, temperature increase). If a reaction is observed, pause the addition until it subsides.
-
The goal of this step is to protonate any potential acetylide ions and to ensure the terminal alkyne is in a less reactive state.
-
-
Final Collection:
-
Once the quenching process is complete and the solution has returned to room temperature, carefully transfer the treated waste to the designated non-halogenated organic solvent waste container.
-
Ensure the container is securely capped and properly labeled, indicating that the alkyne has been quenched.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal service to arrange for the collection of the waste container.[2] Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
Since a specific SDS for 11-Dodecyn-4-one, 1-(acetyloxy)- is unavailable, quantitative data regarding toxicity, flammability, and exposure limits are not provided. In the absence of specific data, treat this compound with a high degree of caution, assuming it to be flammable and toxic.
| Parameter | Guideline |
| Waste Category | Non-Halogenated Organic Solvent |
| Primary Hazard | Potential for explosive acetylide formation |
| Incompatible Wastes | Heavy metal salts, strong oxidizing agents, strong bases |
| Recommended Container | HDPE or Glass with secure cap |
| Quenching Agent | Mild, non-oxidizing acid solution (e.g., 10% acetic acid) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 11-Dodecyn-4-one, 1-(acetyloxy)-.
Caption: Disposal workflow for 11-Dodecyn-4-one, 1-(acetyloxy)-.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 11-Dodecyn-4-one, 1-(acetyloxy)-, minimizing risks and maintaining a secure research environment.
References
Personal protective equipment for handling 11-Dodecyn-4-one, 1-(acetyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 11-Dodecyn-4-one, 1-(acetyloxy)-. The following procedures are designed to ensure the safe execution of experimental work and proper disposal of waste materials, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 11-Dodecyn-4-one, 1-(acetyloxy)-.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] Provides a seal around the eyes to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Neoprene, nitrile, or butyl rubber gloves are recommended.[3] Ensure the breakthrough time of the glove material is not exceeded. |
| Skin and Body Protection | Laboratory Coat & Long-sleeved clothing | Wear a fully buttoned lab coat to protect skin and personal clothing from potential splashes. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2] |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is crucial for laboratory safety and environmental compliance.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] All necessary PPE should be inspected and worn correctly.
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3][4]
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory area.[1][3] Wash hands thoroughly after handling the chemical.
-
Spill Management: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a sealed container for disposal.[5] For large spills, contact your institution's environmental health and safety department immediately.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.
-
Disposal Method: The disposal of 11-Dodecyn-4-one, 1-(acetyloxy)- must be handled by a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in the regular trash.[6][7] Contact your institution's environmental health and safety office to arrange for proper disposal.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of 11-Dodecyn-4-one, 1-(acetyloxy)- from receipt to disposal.
Caption: Workflow for safe handling of 11-Dodecyn-4-one, 1-(acetyloxy)-.
References
- 1. fireandacousticseals.co.uk [fireandacousticseals.co.uk]
- 2. geneseo.edu [geneseo.edu]
- 3. euntimcocdn.blob.core.windows.net [euntimcocdn.blob.core.windows.net]
- 4. hitecindustries.com [hitecindustries.com]
- 5. carlroth.com [carlroth.com]
- 6. How to properly dispose of medical waste acetone solution? [cnchemshop.com]
- 7. hearthandpetals.com [hearthandpetals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
